LYG-202
Beschreibung
Eigenschaften
IUPAC Name |
5-hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-26-11-13-27(14-12-26)10-6-7-15-31-22-17-20(29)23-19(28)16-21(18-8-4-3-5-9-18)32-25(23)24(22)30-2/h3-5,8-9,16-17,29H,6-7,10-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGYSEWPMDWBIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Anti-Angiogenic Properties of LYG-202 in Endothelial Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
LYG-202, a synthetic flavonoid derivative, has demonstrated significant anti-angiogenic properties by targeting key signaling pathways within endothelial cells. This technical guide provides an in-depth analysis of the molecular mechanisms of action of this compound, focusing on its inhibitory effects on the CXCL12/CXCR7 and VEGF/VEGFR-2 signaling cascades. Detailed experimental protocols for assessing the anti-angiogenic effects of this compound and a summary of quantitative data from relevant studies are presented to facilitate further research and development in this area.
Core Mechanism of Action
This compound exerts its anti-angiogenic effects in endothelial cells primarily through the dual inhibition of two critical signaling pathways: the CXCL12/CXCR7 axis and the VEGF/VEGFR-2 pathway. These pathways are integral to endothelial cell proliferation, migration, and tube formation, which are all crucial steps in the process of angiogenesis.
Inhibition of the CXCL12/CXCR7 Signaling Pathway
This compound has been shown to disrupt the communication between tumor cells and endothelial cells by targeting the CXCL12/CXCR7 axis.[1][2] Under hypoxic conditions, often found in the tumor microenvironment, breast cancer cells secrete Chemokine (C-X-C motif) ligand 12 (CXCL12). This chemokine binds to its receptor, CXCR7, on endothelial cells, triggering a signaling cascade that promotes angiogenesis.
This compound intervenes in this process by:
This dual action leads to the suppression of downstream signaling molecules, including ERK, AKT, and NF-κB.[1][2] The inhibition of this pathway ultimately results in decreased expression of matrix metalloproteinases (MMP-2 and MMP-9) and RhoA, alongside an increased expression of VE-cadherin, leading to reduced endothelial cell migration and enhanced cell adhesion.[1][2]
Inhibition of the VEGF/VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key players in angiogenesis. The binding of VEGF to VEGFR-2 on endothelial cells initiates a signaling cascade that is fundamental for the proliferation and migration of these cells.
This compound has been demonstrated to potently inhibit VEGF-induced angiogenesis by:
-
Suppressing the tyrosine phosphorylation of VEGFR-2 .[3]
This inhibition prevents the activation of downstream signaling kinases, including Akt, extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (MAPK).[3] The blockade of these pathways leads to the inhibition of VEGF-stimulated migration and tube formation of human umbilical vein endothelial cells (HUVECs).[3]
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of this compound on endothelial cell functions.
| Parameter | Cell Line | Treatment | Concentration of this compound | Result | Reference |
| Cell Migration | HUVEC | VEGF-stimulated | 1 µM | Significant inhibition | [3] |
| EA.hy926 | Conditioned media from MDA-MB-231 cells | Not specified | Reduced migration distance | [1][2] | |
| Tube Formation | HUVEC | VEGF-stimulated | 1 µM | Significant inhibition | [3] |
| Protein Expression | EA.hy926 | Conditioned media from MDA-MB-231 cells | Not specified | Decreased CXCR7, MMP-2, MMP-9, RhoA; Increased VE-cadherin | [1][2] |
| Protein Phosphorylation | HUVEC | VEGF-stimulated | Not specified | Decreased p-VEGFR-2, p-Akt, p-ERK, p-p38 | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the studies on this compound are provided below.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay is used to assess the effect of this compound on the migration of endothelial cells.
Protocol:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in a 6-well plate and culture until they form a confluent monolayer.
-
Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Incubation and Imaging: Incubate the plates at 37°C in a 5% CO2 incubator. Capture images of the wound at 0 hours and after a specified time (e.g., 24 hours) using an inverted microscope.
-
Analysis: Measure the area of the wound at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to determine the extent of cell migration.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Protocol:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. a
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in culture medium containing this compound or vehicle control.
-
Plating: Seed the HUVECs onto the surface of the solidified Matrigel at a density of 1.5 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.
-
Imaging and Analysis: Observe and photograph the formation of tube-like structures using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using specialized software.
Western Blot Analysis for Protein Expression and Phosphorylation
This technique is used to determine the effect of this compound on the expression levels and phosphorylation status of key signaling proteins.
Protocol:
-
Cell Treatment and Lysis: Treat endothelial cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody specific for the protein of interest (e.g., anti-p-VEGFR-2, anti-CXCR7, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising anti-angiogenic agent that acts on endothelial cells through the inhibition of the CXCL12/CXCR7 and VEGF/VEGFR-2 signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound in diseases characterized by pathological angiogenesis, such as cancer. The detailed understanding of its mechanism of action will facilitate the design of future studies to fully elucidate its clinical potential.
References
- 1. This compound inhibits activation of endothelial cells and angiogenesis through CXCL12/CXCR7 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, a newly synthesized flavonoid, exhibits potent anti-angiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Flavonoid LYG-202: Chemical Structure, Anti-Angiogenic, and Anti-Tumor Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
LYG-202 is a novel, synthetically developed flavonoid derivative distinguished by a piperazine substitution. It has demonstrated significant potential as an anti-cancer agent through its potent anti-angiogenic and pro-apoptotic activities. This technical guide provides a comprehensive overview of the chemical structure of this compound and elucidates its core mechanisms of action. It focuses on its inhibitory effects on critical signaling pathways involved in tumor angiogenesis and growth, namely the Vascular Endothelial Growth Factor (VEGF) and the C-X-C Motif Chemokine Ligand 12 (CXCL12)/C-X-C Motif Chemokine Receptor 7 (CXCR7) signaling cascades. This document is intended to serve as a detailed resource, presenting key quantitative data and experimental methodologies to facilitate further research and development of this compound as a potential therapeutic agent.
Chemical Structure of this compound
This compound is a flavonoid, a class of naturally occurring compounds with a characteristic fifteen-carbon skeleton (C6-C3-C6). The fundamental structure of flavonoids consists of two benzene rings (A and B) linked by a three-carbon chain that forms a heterocyclic pyran ring (C).
The precise chemical identity of this compound is 5-hydroxy-8-methoxy-7-(4-(4-methylpiperazin-1-yl) butoxy)-2-phenyl-4H-chromen-4-one . Its molecular formula is C25H30N2O5 . The presence of the piperazine moiety is a key structural feature that contributes to its biological activity.
| Property | Value |
| IUPAC Name | 5-hydroxy-8-methoxy-7-(4-(4-methylpiperazin-1-yl) butoxy)-2-phenyl-4H-chromen-4-one |
| Molecular Formula | C25H30N2O5 |
| Molecular Weight | 454.52 g/mol |
| Class | Flavonoid (Flavone) |
| Key Structural Features | Flavone backbone, Piperazine substitution |
Core Mechanism of Action: Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. This compound exerts its potent anti-tumor effects primarily by inhibiting angiogenesis through the modulation of key signaling pathways in endothelial cells.
Inhibition of the VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a pivotal regulator of angiogenesis. It initiates a signaling cascade by binding to its receptor, VEGFR-2, on endothelial cells, leading to their proliferation, migration, and tube formation. This compound has been shown to effectively suppress this pathway.[1]
Signaling Pathway Diagram:
References
In Vivo Anti-Angiogenic Activity of LYG-202: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis.[1][2] The dependency of tumors on a dedicated blood supply for oxygen and nutrients has made anti-angiogenic therapy a cornerstone of modern cancer treatment.[3] LYG-202, a novel synthetic flavonoid with a piperazine substitution, has emerged as a promising anti-angiogenic agent.[4][5] Preclinical studies demonstrate that this compound exerts potent anti-angiogenic and anti-tumor effects both in vitro and in vivo.[5][6]
This technical guide provides an in-depth overview of the in vivo anti-angiogenic activity of this compound. It details the compound's mechanisms of action, summarizes key quantitative data from pivotal preclinical models, and provides comprehensive, representative protocols for the core experimental assays used to validate its efficacy.
Core Mechanisms of Anti-Angiogenic Action
This compound inhibits angiogenesis by modulating at least two distinct signaling pathways crucial for endothelial cell function and vascular development.
Inhibition of the VEGF/VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (KDR/Flk-1), represent a primary axis for stimulating angiogenesis.[1] this compound directly interferes with this pathway by suppressing the VEGF-induced tyrosine phosphorylation of VEGFR-2.[5] This initial blockade prevents the activation of critical downstream protein kinases, including Akt, extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (MAPK), ultimately halting the signaling cascade that promotes endothelial cell migration and proliferation.[5][7]
References
- 1. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. saudijournals.com [saudijournals.com]
- 3. Pro- and Antiangiogenic Factors in Gliomas: Implications for Novel Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits activation of endothelial cells and angiogenesis through CXCL12/CXCR7 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a newly synthesized flavonoid, exhibits potent anti-angiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exerts antitumor effect on PI3K/Akt signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Newly Synthesized Flavonoid, Exhibits Potent Anti-angiogenic Activity In Vitro and In Vivo [jstage.jst.go.jp]
LYG-202: A Potent Inhibitor of the VEGF Signaling Pathway in Angiogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LYG-202, a novel synthesized flavonoid, has demonstrated significant anti-angiogenic properties by directly targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1] Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The VEGF pathway is a key regulator of angiogenesis, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key components of the VEGF signaling cascade, and presents relevant quantitative data and experimental methodologies.
Mechanism of Action
This compound exerts its anti-angiogenic effects primarily by inhibiting the activation of the VEGF receptor 2 (VEGFR-2), a crucial step in the initiation of the downstream signaling cascade that promotes endothelial cell proliferation, migration, and differentiation.[1]
Inhibition of VEGFR-2 Phosphorylation
Upon binding of VEGF to its receptor, VEGFR-2 undergoes dimerization and autophosphorylation on specific tyrosine residues in its cytoplasmic domain. This phosphorylation is a critical activation event. Mechanistic studies have revealed that this compound effectively suppresses this VEGF-induced tyrosine phosphorylation of VEGFR-2.[1] By preventing the activation of VEGFR-2, this compound effectively blocks the initial signal transduction of the VEGF pathway.
Downstream Signaling Cascade Inhibition
The activation of VEGFR-2 triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways. This compound has been shown to inhibit the phosphorylation and subsequent activation of key protein kinases in these pathways, including:
-
Akt (Protein Kinase B): A serine/threonine kinase that plays a central role in cell survival and proliferation.
-
ERK (Extracellular signal-Regulated Kinase): A member of the MAPK family that is crucial for cell proliferation and differentiation.
-
p38 MAPK (p38 Mitogen-Activated Protein Kinase): A kinase involved in cellular stress responses, inflammation, and apoptosis.
By decreasing the phosphorylated forms of Akt, ERK, and p38 MAPK, this compound disrupts the downstream signaling necessary for the pro-angiogenic effects of VEGF.[1]
Complementary Anti-Angiogenic Mechanism via the CXCL12/CXCR7 Pathway
In addition to its direct effects on the VEGF pathway, this compound has been found to inhibit angiogenesis through the CXCL12/CXCR7 signaling axis.[2][3][4] This pathway is also implicated in tumor-induced angiogenesis. This compound decreases the secretion of CXCL12 and the expression of its receptor CXCR7. This leads to the suppression of the downstream ERK/AKT/NF-κB signaling cascade, further contributing to its anti-angiogenic and anti-tumor activities.[2][3][4]
Quantitative Data on the Anti-Angiogenic Effects of this compound
The inhibitory effects of this compound on various stages of angiogenesis have been quantified in several in vitro and in vivo models.
| Assay | Model | Parameter Measured | This compound Concentration | Observed Effect |
| Cell Migration Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-induced cell migration | 1 µM, 10 µM | Concentration-dependent inhibition |
| Tube Formation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-induced capillary-like tube formation | 1 µM, 10 µM | Concentration-dependent inhibition |
| Aortic Ring Assay | Rat Aortic Rings | Inhibition of microvessel outgrowth | 1 µM, 10 µM | Concentration-dependent inhibition |
| Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Suppression of neovascularization | 10 nmol/egg, 30 nmol/egg | Dose-dependent inhibition of blood vessel formation |
| Molecular Target | Assay | Cell Line | This compound Concentration | Observed Effect |
| VEGFR-2 Phosphorylation | Western Blot | HUVECs | 1 µM, 10 µM | Concentration-dependent decrease in VEGF-induced phosphorylation |
| Akt Phosphorylation | Western Blot | HUVECs | 1 µM, 10 µM | Concentration-dependent decrease in VEGF-induced phosphorylation |
| ERK Phosphorylation | Western Blot | HUVECs | 1 µM, 10 µM | Concentration-dependent decrease in VEGF-induced phosphorylation |
| p38 MAPK Phosphorylation | Western Blot | HUVECs | 1 µM, 10 µM | Concentration-dependent decrease in VEGF-induced phosphorylation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HUVEC Migration Assay (Wound Healing Assay)
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in a 6-well plate.
-
Wound Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells and then incubated with fresh medium containing various concentrations of this compound in the presence of VEGF.
-
Image Acquisition: Images of the scratch are captured at 0 hours and after a specified time period (e.g., 24 hours).
-
Data Analysis: The width of the scratch is measured at different points, and the percentage of wound closure is calculated to determine the extent of cell migration.
HUVEC Tube Formation Assay
-
Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells.
-
Treatment: The cells are treated with different concentrations of this compound in the presence of VEGF.
-
Incubation: The plate is incubated for a period of time (e.g., 6-12 hours) to allow for the formation of capillary-like structures.
-
Visualization and Quantification: The formation of tube-like networks is observed under a microscope, and the total tube length and number of branch points are quantified using image analysis software.
Rat Aortic Ring Assay
-
Aorta Excision: The thoracic aorta is excised from a rat and cleaned of surrounding connective tissue.
-
Ring Preparation: The aorta is cut into 1-2 mm thick rings.
-
Embedding: The aortic rings are embedded in a collagen gel matrix in a 48-well plate.
-
Treatment: The rings are cultured in endothelial cell growth medium supplemented with VEGF and varying concentrations of this compound.
-
Observation and Quantification: The outgrowth of microvessels from the aortic rings is monitored daily for several days. The extent of microvessel formation is quantified by measuring the length and number of sprouts.
Chick Chorioallantoic Membrane (CAM) Assay
-
Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days to allow for the development of the chorioallantoic membrane (CAM).
-
Window Creation: A small window is carefully made in the eggshell to expose the CAM.
-
Treatment Application: A sterile filter paper disc or a gelatin sponge containing this compound is placed on the CAM.
-
Incubation: The window is sealed, and the eggs are further incubated for 2-3 days.
-
Analysis: The CAM is excised and examined under a stereomicroscope. The number and length of blood vessels in the treated area are quantified to assess the anti-angiogenic effect.
Western Blot Analysis of VEGFR-2 and Downstream Kinase Phosphorylation
-
Cell Lysis: HUVECs are treated with VEGF and different concentrations of this compound for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of VEGFR-2, Akt, ERK, and p38 MAPK.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using densitometry software to determine the relative levels of protein phosphorylation.
Visualizations
Figure 1: Mechanism of this compound Inhibition of the VEGF Signaling Pathway.
Figure 2: Experimental Workflow for Evaluating the Anti-Angiogenic Effects of this compound.
Conclusion
This compound is a promising anti-angiogenic agent that effectively targets the VEGF signaling pathway. Its ability to inhibit VEGFR-2 phosphorylation and downstream signaling, coupled with its effects on the CXCL12/CXCR7 axis, makes it a multifaceted inhibitor of angiogenesis. The quantitative data from in vitro and in vivo studies provide strong evidence for its potency. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound as a potential therapeutic for angiogenesis-dependent diseases, including cancer.
References
- 1. This compound, a newly synthesized flavonoid, exhibits potent anti-angiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits activation of endothelial cells and angiogenesis through CXCL12/CXCR7 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
The Discovery and Development of LYG-202: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LYG-202 is a novel, synthesized flavonoid derivative demonstrating significant anti-angiogenic and anti-tumor properties. Preclinical investigations have elucidated its mechanism of action, which involves the targeted inhibition of key signaling pathways crucial for tumor neovascularization. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental methodologies and quantitative data to support its potential as a therapeutic candidate.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. The vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, represent a primary signaling axis in promoting tumor angiogenesis.[1] Additionally, the chemokine CXCL12 and its receptor CXCR7 have been identified as key players in mediating angiogenesis, particularly in the context of breast cancer. This compound, a flavonoid with a piperazine substitution, has emerged as a potent inhibitor of these pathways, demonstrating significant anti-angiogenic effects in both in vitro and in vivo models.[1][2]
Chemical Properties
-
Compound Name: this compound
-
Chemical Formula: C25H30N2O5
-
Description: A newly synthesized flavonoid derivative.
Mechanism of Action
This compound exerts its anti-angiogenic effects through a dual mechanism, targeting two distinct but critical signaling pathways involved in neovascularization.
Inhibition of the VEGF/VEGFR-2 Signaling Pathway
This compound has been shown to suppress the VEGF-induced tyrosine phosphorylation of VEGFR-2 (also known as KDR/Flk-1). This inhibition subsequently blocks the activation of downstream signaling cascades, including the protein kinase B (Akt), extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[1] The disruption of this signaling cascade is central to the anti-angiogenic activity of this compound.
Figure 1. Inhibition of the VEGF/VEGFR-2 signaling pathway by this compound.
Inhibition of the CXCL12/CXCR7 Signaling Pathway
In the context of breast cancer, particularly under hypoxic conditions, this compound has been found to decrease the secretion of CXCL12 and the expression of its receptor, CXCR7.[2] This leads to the suppression of the downstream ERK/AKT/nuclear factor kappa B (NF-κB) signaling pathway. The inhibition of this axis results in decreased expression of matrix metalloproteinases (MMP-2, MMP-9) and RhoA, and an increased expression of VE-cadherin, ultimately leading to reduced endothelial cell migration and increased cell adhesion.[2]
Figure 2. Inhibition of the CXCL12/CXCR7 signaling pathway by this compound.
Preclinical Data
In Vitro Efficacy
| Assay | Cell Line/Model | Endpoint | Result | Reference |
| VEGF Signal Transduction Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 | ~1 µM | [1] |
| HUVEC Migration Assay | HUVECs | Inhibition of VEGF-stimulated migration | Dose-dependent inhibition observed | [1] |
| HUVEC Tube Formation Assay | HUVECs | Inhibition of VEGF-stimulated tube formation | Dose-dependent inhibition observed | [1] |
| Rat Aortic Ring Assay | Rat Aortic Rings | Inhibition of microvessel outgrowth | Dose-dependent inhibition observed | [1] |
| Endothelial Cell Migration | EA.hy926 cells | Inhibition of migration induced by MDA-MB-231 CM | Significant inhibition observed | [2] |
| Endothelial Cell Adhesion | EA.hy926 cells | Increased cell adhesion | Significant increase observed | [2] |
In Vivo Efficacy
| Animal Model | Tumor Type | Treatment | Endpoint | Result | Reference |
| Chicken Chorioallantoic Membrane (CAM) | N/A | Topical application of this compound | Inhibition of neovascularization | Significant suppression of new blood vessel formation observed | [1] |
| Nude Mouse Xenograft | Human Breast Cancer (MDA-MB-231) | Intraperitoneal injection of this compound | Inhibition of tumor growth and angiogenesis | Significant inhibition of tumor growth and tumor angiogenesis | [2] |
Experimental Protocols
The following are generalized protocols for the key experiments conducted to evaluate the efficacy of this compound. Specific concentrations, incubation times, and other parameters should be optimized based on the specific experimental setup.
HUVEC Migration Assay (Boyden Chamber Assay)
-
Cell Culture: Culture HUVECs in endothelial cell growth medium.
-
Chamber Preparation: Coat the lower surface of the microporous membrane (8 µm pores) of a Transwell insert with gelatin.
-
Cell Seeding: Suspend HUVECs in serum-free medium and seed them in the upper chamber of the Transwell insert.
-
Treatment: Add medium containing VEGF and varying concentrations of this compound to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several random fields under a microscope.
HUVEC Tube Formation Assay
-
Matrix Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Suspend HUVECs in medium containing VEGF and varying concentrations of this compound.
-
Plating: Seed the HUVEC suspension onto the Matrigel-coated wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.
-
Analysis: Observe the formation of capillary-like structures (tubes) under a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Rat Aortic Ring Assay
-
Aorta Excision: Aseptically dissect the thoracic aorta from a euthanized rat.
-
Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cross-section it into 1 mm thick rings.
-
Embedding: Embed the aortic rings in a collagen gel within the wells of a 48-well plate.
-
Treatment: Add endothelial cell growth medium containing varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, replacing the medium every 2-3 days.
-
Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. Quantify the extent of angiogenesis by measuring the length and number of microvessels.
Western Blot for VEGFR-2 Phosphorylation
-
Cell Treatment: Culture HUVECs to near confluence, serum-starve overnight, and then pre-treat with varying concentrations of this compound for a specified time.
-
Stimulation: Stimulate the cells with VEGF for a short period (e.g., 5-10 minutes).
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) for normalization.
Figure 3. Western blot workflow for assessing VEGFR-2 phosphorylation.
Pharmacokinetics
Dedicated pharmacokinetic studies for this compound have not been extensively reported in the available literature. As a flavonoid derivative, its pharmacokinetic profile is expected to be influenced by factors such as solubility, metabolism by gut microbiota, and first-pass metabolism in the liver. Further studies are required to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to support its clinical development.
Conclusion
This compound is a promising anti-angiogenic agent with a well-defined dual mechanism of action targeting the VEGF/VEGFR-2 and CXCL12/CXCR7 signaling pathways. Preclinical in vitro and in vivo studies have consistently demonstrated its efficacy in inhibiting key processes of angiogenesis and suppressing tumor growth. The data presented in this technical guide provides a strong rationale for the continued investigation and development of this compound as a potential therapeutic for cancer and other angiogenesis-dependent diseases. Further research, particularly in the areas of pharmacokinetics and safety pharmacology, will be crucial for its translation into the clinical setting.
References
LYG-202: A Preclinical In-depth Technical Guide on a Novel Anti-Cancer Agent
An Overview for Researchers, Scientists, and Drug Development Professionals
Introduction: LYG-202, a novel synthetic flavonoid incorporating a piperazine substitution, has emerged as a promising preclinical candidate for cancer therapy. Extensive in vitro and in vivo studies have demonstrated its potent anti-tumor activities, primarily through the induction of apoptosis and inhibition of angiogenesis. This technical guide provides a comprehensive overview of the core preclinical findings, detailed experimental protocols, and the molecular pathways implicated in the anti-cancer effects of this compound.
Quantitative Efficacy Data
The anti-proliferative activity of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below. Further studies have quantified its efficacy in inducing apoptosis and inhibiting tumor growth in vivo.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 4.80 |
| SMMC-7721 | Hepatocellular Carcinoma | Not Reported |
| HCT-116 | Colorectal Carcinoma | Not Reported |
| SGC-7901 | Gastric Carcinoma | 27.70 |
| A549 | Lung Carcinoma | Not Reported |
| MDA-MB-231 | Breast Carcinoma | Not Reported |
Data sourced from studies investigating the anti-tumor effects of this compound.[1]
Table 2: In Vivo Tumor Growth Inhibition by this compound in a Murine Hepatoma H22 Solid Tumor Model
| Treatment Group | Dosage (mg/kg) | Tumor Volume Reduction |
| This compound + TNF-α | 125 | Significant |
| This compound + TNF-α | 250 | Significant |
| This compound + TNF-α | 500 | Significant |
| This compound + TNF-α | 750 | Significant |
This compound was shown to significantly enhance the anti-tumor effect of TNF-α.[2]
Core Mechanisms of Action
This compound exerts its anti-cancer effects through two primary mechanisms: the induction of programmed cell death (apoptosis) in tumor cells and the inhibition of new blood vessel formation (angiogenesis) that tumors require for growth and metastasis.
Induction of Apoptosis
This compound has been demonstrated to induce apoptosis in various cancer cell lines, including HepG2 and HCT-116 cells.[1][3] This process is mediated through both the extrinsic and intrinsic apoptotic pathways.
Signaling Pathways Involved in this compound-Induced Apoptosis:
-
p53-p21 Pathway: In HCT-116 colorectal carcinoma cells, this compound activates the p53 tumor suppressor protein.[3] This leads to the upregulation of its downstream target, p21(WAF1/Cip1), which in turn induces G1/S phase cell cycle arrest and apoptosis.[3] The expression of key cell cycle proteins such as cyclin D1, cyclin E, and CDK4 is consequently reduced.[3]
-
Caspase Cascade Activation: this compound triggers the activation of the caspase cascade, a family of proteases essential for the execution of apoptosis.[1][3] This includes the activation of initiator caspases-8 and -9, and the executioner caspase-3.[1][3]
-
Bcl-2 Family Modulation: The compound alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio that favors apoptosis.[1]
-
Casein Kinase 2 (CK2) Inhibition: this compound has been shown to inhibit the activity of CK2, a protein kinase that promotes cell survival by activating the NF-κB signaling pathway. By inhibiting CK2, this compound blocks the pro-survival signals of NF-κB and sensitizes cancer cells to TNF-α-induced apoptosis.[4]
Inhibition of Angiogenesis
This compound demonstrates potent anti-angiogenic activity both in vitro and in vivo.[5] This is a critical anti-cancer mechanism as it restricts the tumor's ability to obtain nutrients and oxygen, thereby inhibiting its growth and spread.
Signaling Pathways Involved in this compound-Mediated Angiogenesis Inhibition:
-
VEGFR-2 Signaling Pathway: this compound suppresses the vascular endothelial growth factor (VEGF)-induced signaling cascade, a key driver of angiogenesis. It achieves this by inhibiting the tyrosine phosphorylation of the VEGF receptor 2 (VEGFR-2, also known as KDR/Flk-1).[5] This blockade prevents the activation of downstream signaling molecules including Akt, ERK, and p38 MAPK, which are crucial for endothelial cell migration and tube formation.[5]
-
CXCL12/CXCR7 Signaling Pathway: In the context of breast cancer, this compound has been shown to inhibit angiogenesis by targeting the CXCL12/CXCR7 signaling axis.[6] It decreases the secretion of the chemokine CXCL12 and the expression of its receptor CXCR7.[6] This leads to the suppression of downstream ERK/AKT/NF-κB signaling, resulting in reduced expression of matrix metalloproteinases (MMP-2 and MMP-9) and RhoA, and increased expression of VE-cadherin.[6] These changes collectively lead to decreased endothelial cell migration and increased cell adhesion, thereby inhibiting angiogenesis.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
-
Methodology:
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis
-
Objective: To detect the expression levels of specific proteins involved in the signaling pathways affected by this compound.
-
Methodology:
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p53, p21, caspases, Bcl-2, Bax, p-VEGFR-2, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Cell Implantation: Human cancer cells (e.g., H22, MDA-MB-231) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Drug Administration: Mice are randomized into control and treatment groups. This compound is administered orally or intraperitoneally at various dosages (e.g., 125, 250, 500, 750 mg/kg) for a specified treatment period.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry to assess markers of proliferation and apoptosis.
-
Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a potent anti-cancer agent with a dual mechanism of action involving apoptosis induction and angiogenesis inhibition. Its efficacy has been demonstrated in various cancer models, and the underlying molecular pathways have been partially elucidated. Further preclinical development, including comprehensive toxicology and pharmacokinetic studies, is warranted to advance this compound towards clinical investigation. To date, no clinical trials for this compound have been reported. The promising preclinical profile of this compound makes it a compelling candidate for further investigation as a novel therapeutic for a range of solid tumors.
References
- 1. This compound, a new flavonoid with a piperazine substitution, shows antitumor effects in vivo and in vitro [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits the proliferation of human colorectal carcinoma HCT-116 cells through induction of G1/S cell cycle arrest and apoptosis via p53 and p21(WAF1/Cip1) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound augments tumor necrosis factor-α-induced apoptosis via attenuating casein kinase 2-dependent nuclear factor-κB pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a newly synthesized flavonoid, exhibits potent anti-angiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits activation of endothelial cells and angiogenesis through CXCL12/CXCR7 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Cellular Targets of LYG-202 in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
LYG-202, a synthetic flavonoid derivative, has emerged as a promising anti-cancer agent with multifaceted effects within the tumor microenvironment (TME). This technical guide provides a comprehensive overview of the known cellular targets of this compound, focusing on its potent anti-angiogenic properties and its emerging role in modulating innate immune responses. Through the detailed presentation of quantitative data, experimental methodologies, and signaling pathway diagrams, this document aims to equip researchers with the critical information necessary to advance the understanding and potential therapeutic application of this compound.
Introduction
The tumor microenvironment is a complex and dynamic ecosystem comprising various cell types, including cancer cells, stromal cells, endothelial cells, and immune cells, all of which interact to influence tumor growth, progression, and response to therapy. Targeting the non-malignant components of the TME, such as the tumor vasculature and immune cells, represents a key strategy in modern oncology. This compound has demonstrated significant anti-tumor activity by primarily targeting endothelial cells to inhibit angiogenesis, a critical process for tumor survival and metastasis. Furthermore, recent evidence suggests that this compound can also modulate the function of macrophages, key players in the innate immune system within the TME. This guide will delve into the molecular mechanisms and cellular consequences of this compound's action on these critical cellular components of the tumor microenvironment.
Cellular Targets of this compound
The primary cellular targets of this compound within the tumor microenvironment are endothelial cells and macrophages. Its effects on these cells are mediated through the inhibition of key signaling pathways involved in angiogenesis and inflammation.
Endothelial Cells: Inhibition of Angiogenesis
This compound exerts potent anti-angiogenic effects by disrupting two major signaling axes: the VEGF/VEGFR-2 pathway and the CXCL12/CXCR7 pathway.
Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are central to the process of angiogenesis. This compound has been shown to inhibit VEGF-stimulated migration and tube formation of human umbilical vein endothelial cells (HUVECs)[1]. Mechanistic studies have revealed that this compound suppresses the VEGF-induced tyrosine phosphorylation of VEGFR-2 (also known as KDR/Flk-1) and its downstream signaling components, including Akt, ERK, and p38 MAPK[1].
Signaling Pathway Diagram: this compound Inhibition of VEGF/VEGFR-2 Pathway
Caption: this compound inhibits VEGF-induced angiogenesis by blocking VEGFR-2 phosphorylation.
The chemokine CXCL12 and its receptor CXCR7 also play a crucial role in tumor angiogenesis. This compound has been shown to inhibit the activation of endothelial cells and angiogenesis in breast cancer by targeting this pathway[2][3]. It achieves this by decreasing the secretion of CXCL12 and the expression of CXCR7. This leads to the suppression of downstream signaling cascades involving ERK, AKT, and NF-κB, which in turn results in the decreased expression of matrix metalloproteinases (MMP-2, MMP-9) and RhoA, and an increased expression of VE-cadherin[2][3].
Signaling Pathway Diagram: this compound Inhibition of CXCL12/CXCR7 Pathway
Caption: this compound disrupts the CXCL12/CXCR7 axis, leading to reduced endothelial cell activation.
Macrophages: Modulation of Inflammatory Responses
Recent studies have indicated that this compound can also influence the function of macrophages, which are abundant in the TME and can have both pro- and anti-tumoral functions. This compound has been found to suppress NLRP3 inflammasome activation in macrophages[4]. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory responses. By inhibiting the NLRP3 inflammasome, this compound can reduce the secretion of pro-inflammatory cytokines such as IL-1β, potentially shifting the balance of macrophage polarization towards a less inflammatory, and potentially more anti-tumoral, phenotype[4].
Logical Relationship Diagram: this compound and Macrophage NLRP3 Inflammasome
Caption: this compound suppresses the pro-inflammatory response in macrophages by inhibiting NLRP3 inflammasome activation.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data from key studies on the effects of this compound.
Table 1: Anti-Angiogenic Activity of this compound on Endothelial Cells
| Parameter | Cell Line | Treatment/Stimulus | Concentration of this compound | Result | Reference |
| IC50 | HUVEC | VEGF | ~1 µM | Inhibition of VEGF signal transduction | [5] |
| Migration Inhibition | EA.hy926 | Conditioned medium from MDA-MB-231 cells (hypoxia) | 1, 5, 10 µM | Dose-dependent decrease in migrated cells | [3] |
| Invasion Inhibition | EA.hy926 | Conditioned medium from MDA-MB-231 cells (hypoxia) | 1, 5, 10 µM | Dose-dependent decrease in invaded cells | [3] |
| Tube Formation Inhibition | EA.hy926 | Conditioned medium from MDA-MB-231 cells (hypoxia) | 1, 5, 10 µM | Dose-dependent inhibition of tube formation | [3] |
Table 2: Effect of this compound on Protein Expression in Endothelial Cells (EA.hy926)
| Target Protein | Treatment Condition | This compound Concentration | Change in Expression | Reference |
| CXCR7 | Conditioned medium from MDA-MB-231 cells (hypoxia) | 1, 5, 10 µM | Dose-dependent decrease | [3] |
| p-ERK1/2 | Conditioned medium from MDA-MB-231 cells (hypoxia) | 1, 5, 10 µM | Dose-dependent decrease | [3] |
| p-AKT | Conditioned medium from MDA-MB-231 cells (hypoxia) | 1, 5, 10 µM | Dose-dependent decrease | [3] |
| MMP-2 | Conditioned medium from MDA-MB-231 cells (hypoxia) | 1, 5, 10 µM | Dose-dependent decrease | [3] |
| MMP-9 | Conditioned medium from MDA-MB-231 cells (hypoxia) | 1, 5, 10 µM | Dose-dependent decrease | [3] |
| RhoA | Conditioned medium from MDA-MB-231 cells (hypoxia) | 1, 5, 10 µM | Dose-dependent decrease | [3] |
| VE-cadherin | Conditioned medium from MDA-MB-231 cells (hypoxia) | 1, 5, 10 µM | Dose-dependent increase | [3] |
Table 3: Effect of this compound on NLRP3 Inflammasome Activation in Macrophages
| Cell Type | Inflammasome Agonist | This compound Concentration | Effect on IL-1β Secretion | Reference |
| Differentiated THP-1 cells | LPS + Nigericin/ATP | 4 µM | Significant suppression | [4] |
| J774A.1 cells | LPS + Nigericin/ATP | 4 µM | Significant suppression | [4] |
| Bone-marrow-derived macrophages (BMDMs) | LPS + Nigericin/ATP | 4 µM | Significant suppression | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
In Vitro Endothelial Cell Migration Assay (Transwell Assay)
Experimental Workflow: Transwell Migration Assay
Caption: Workflow for assessing the effect of this compound on endothelial cell migration.
Protocol:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell lines (e.g., EA.hy926) in appropriate endothelial cell growth medium.
-
Preparation of Transwell Inserts: Use Transwell inserts with a polycarbonate membrane (typically 8 µm pore size). The underside of the membrane can be coated with an extracellular matrix protein like fibronectin (10 µg/mL) to promote cell adhesion.
-
Cell Seeding: Starve endothelial cells in serum-free medium for 4-6 hours. Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell inserts at a density of approximately 5 x 104 cells per insert.
-
Treatment: In the lower chamber, add medium containing a chemoattractant, such as VEGF (e.g., 20 ng/mL) or conditioned medium from tumor cells. In the upper chamber, add this compound at various concentrations to the cell suspension. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a period of 12 to 24 hours.
-
Cell Staining and Quantification: After incubation, remove the inserts from the wells. Gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes. Stain the cells with a solution such as 0.1% crystal violet for 20 minutes.
-
Analysis: Wash the inserts with PBS and allow them to air dry. Count the number of migrated cells in several random fields of view under a microscope. The results are typically expressed as the percentage of migrated cells compared to the control.
Western Blot Analysis of VEGFR-2 Phosphorylation
Experimental Workflow: Western Blot for p-VEGFR-2
Caption: Workflow for analyzing the inhibitory effect of this compound on VEGFR-2 phosphorylation.
Protocol:
-
Cell Culture and Treatment: Plate HUVECs in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight in a basal medium. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours. Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control protein such as GAPDH or β-actin. Quantify the band intensities using densitometry software.
Conclusion and Future Directions
This compound is a promising anti-cancer agent that effectively targets the tumor microenvironment. Its primary mechanism of action involves the potent inhibition of angiogenesis through the dual blockade of VEGF/VEGFR-2 and CXCL12/CXCR7 signaling pathways in endothelial cells. The emerging evidence of its ability to modulate macrophage function by suppressing the NLRP3 inflammasome opens up new avenues for its therapeutic application, potentially by reprogramming the immune landscape of the TME.
Future research should focus on further elucidating the impact of this compound on a broader range of immune cells within the TME, including T cells, myeloid-derived suppressor cells (MDSCs), and dendritic cells. Investigating its effects on cytokine and chemokine profiles within the tumor will provide a more complete picture of its immunomodulatory properties. Furthermore, exploring the potential synergistic effects of this compound with immune checkpoint inhibitors could lead to the development of novel and more effective combination therapies for a variety of cancers. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in these future investigations.
References
Unveiling the Anti-Angiogenic Potential of LYG-202 in Oncology
A Technical Guide on the Inhibition of Tumor Neovascularization by LYG-202
This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound, a novel synthetic flavonoid, exerts its potent anti-angiogenic effects, thereby inhibiting tumor growth and metastasis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the current understanding of this compound's role in targeting tumor neovascularization.
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[1][2] Tumors require a dedicated blood supply to obtain essential nutrients and oxygen.[3] Consequently, inhibiting angiogenesis has emerged as a promising strategy in cancer therapy.[4][5] this compound, a flavonoid with a piperazine substitution, has demonstrated significant anti-tumor and anti-angiogenic activities in various preclinical models.[6][7] This guide will delve into the signaling pathways modulated by this compound and the experimental evidence supporting its therapeutic potential.
Core Mechanisms of Action
This compound has been shown to inhibit tumor neovascularization through two primary mechanisms:
-
Inhibition of the CXCL12/CXCR7 Signaling Pathway: In the context of triple-negative breast cancer (TNBC), this compound has been found to disrupt the communication between tumor cells and endothelial cells.[1] It achieves this by decreasing the secretion of Chemokine C-X-C Motif Ligand 12 (CXCL12) from cancer cells and downregulating the expression of its receptor, C-X-C Motif Chemokine Receptor 7 (CXCR7), on endothelial cells.[1] This interference leads to the suppression of downstream signaling cascades, including the ERK/AKT/NF-κB pathways.[1]
-
Suppression of the VEGF/VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR/Flk-1), are central players in angiogenesis.[8] this compound has been demonstrated to inhibit VEGF-induced signaling by suppressing the tyrosine phosphorylation of VEGFR-2.[6] This, in turn, prevents the activation of downstream protein kinases such as Akt, ERK, and p38 MAPK.[6]
The culmination of these inhibitory actions results in a multifaceted anti-angiogenic effect, including the inhibition of endothelial cell migration and tube formation, as well as the suppression of microvessel outgrowth.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, demonstrating its efficacy in inhibiting various aspects of angiogenesis.
Table 1: In Vitro Effects of this compound on Endothelial Cell Function
| Assay | Cell Line | Treatment Condition | Key Findings | Reference |
| Endothelial Cell Migration | HUVEC | VEGF-stimulated | Inhibition of migration | [6] |
| EA.hy926 | Conditioned media from MDA-MB-231 cells (hypoxia) | Decreased migration ability | [1] | |
| Tube Formation | HUVEC | VEGF-stimulated | Inhibition of tube formation | [6] |
| EA.hy926 | Conditioned media from MDA-MB-231 cells (hypoxia) | Inhibition of capillary-like tube formation | [9] | |
| Cell Adhesion | EA.hy926 | Conditioned media from MDA-MB-231 cells (hypoxia) | Increased cell adhesion | [1] |
| Protein Expression | EA.hy926 | Conditioned media from MDA-MB-231 cells (hypoxia) | Decreased expression of MMP-2, MMP-9, RhoA; Increased expression of VE-cadherin | [1] |
Table 2: In Vivo and Ex Vivo Anti-Angiogenic Activity of this compound
| Model | Assay | Key Findings | Reference |
| Rat Aortic Ring Assay | Microvessel outgrowth | Arrested microvessel outgrowth | [6] |
| Chicken Chorioallantoic Membrane (CAM) Assay | Neovascularization | Suppressed neovascularization | [6] |
| Nude Mice Xenograft (MDA-MB-231) | Tumor growth and angiogenesis | Inhibited tumor angiogenesis and tumor growth | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's anti-angiogenic properties.
1. Endothelial Cell Migration Assay (Wound Healing Assay)
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or EA.hy926 cells are cultured to confluence in appropriate media.
-
Wound Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with media containing various concentrations of this compound, with or without a pro-angiogenic stimulus (e.g., VEGF or conditioned media from hypoxic tumor cells). A control group receives the vehicle.
-
Image Acquisition: Images of the scratch are captured at time 0 and after a specified incubation period (e.g., 12-24 hours).
-
Data Analysis: The width of the scratch is measured at multiple points, and the percentage of wound closure is calculated to quantify cell migration.
2. Tube Formation Assay
-
Matrix Preparation: A basement membrane matrix (e.g., Matrigel) is thawed and coated onto the wells of a multi-well plate, followed by polymerization at 37°C.
-
Cell Seeding and Treatment: Endothelial cells (e.g., HUVECs) are harvested and resuspended in media containing different concentrations of this compound and a pro-angiogenic stimulus. The cell suspension is then seeded onto the polymerized matrix.
-
Incubation and Visualization: The plate is incubated for several hours (e.g., 6-12 hours) to allow for the formation of capillary-like structures. The networks are then visualized and photographed using a microscope.
-
Quantification: The degree of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
3. In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., MDA-MB-231) is injected subcutaneously into the flank of the mice.
-
Treatment Administration: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. This compound is administered (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for blood vessel markers like CD31).
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the molecular pathways targeted by this compound and a typical experimental workflow for its evaluation.
References
- 1. This compound inhibits activation of endothelial cells and angiogenesis through CXCL12/CXCR7 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiangiogenic Activity of Flavonoids: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The combined effect and mechanism of antiangiogenic drugs and PD-L1 inhibitor on cell apoptosis in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. This compound, a newly synthesized flavonoid, exhibits potent anti-angiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Newly Synthesized Flavonoid, Exhibits Potent Anti-angiogenic Activity In Vitro and In Vivo [jstage.jst.go.jp]
- 8. Mechanisms of Neovascularization and Resistance to Anti-angiogenic Therapies in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols: LYG-202 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYG-202 is a synthetic flavonoid compound that has demonstrated significant anti-tumor and anti-angiogenic properties in preclinical studies.[1] Its mechanism of action involves the inhibition of key signaling pathways crucial for tumor growth and vascularization.[2][3] These application notes provide detailed protocols for utilizing this compound in mouse xenograft models, a critical step in the preclinical evaluation of its therapeutic potential. The provided methodologies for both the H22 murine hepatoma and the MDA-MB-231 human breast cancer xenograft models are intended to serve as a comprehensive guide for researchers.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-targeted mechanism, primarily by inhibiting angiogenesis. It has been shown to suppress the Vascular Endothelial Growth Factor (VEGF)-induced phosphorylation of its receptor, VEGFR-2 (also known as KDR/Flk-1).[2] This blockade disrupts downstream signaling cascades, including the Akt, ERK, and p38 MAPK pathways, which are vital for endothelial cell migration, proliferation, and tube formation – all critical processes in the formation of new blood vessels that supply tumors.[2]
Furthermore, in the context of breast cancer, this compound has been found to inhibit the CXCL12/CXCR7 signaling pathway.[3] This inhibition leads to the suppression of downstream ERK/AKT/NF-κB signaling, which is implicated in tumor angiogenesis and metastasis.[3]
Signaling Pathway of this compound
Caption: this compound inhibits both VEGF/VEGFR-2 and CXCL12/CXCR7 signaling pathways.
Quantitative Data Summary
The following tables summarize the reported and representative quantitative data for this compound and other compounds in mouse xenograft models.
Table 1: this compound Dosage in H22 Mouse Xenograft Model
| Dosage (mg/kg) | Administration Route | Frequency | Outcome |
| 125 | Not Specified | Not Specified | Inhibition of H22 solid tumor growth[4] |
| 250 | Not Specified | Not Specified | Inhibition of H22 solid tumor growth[4] |
| 500 | Not Specified | Not Specified | Inhibition of H22 solid tumor growth[4] |
| 750 | Not Specified | Not Specified | Significant decrease in tumor volume[4] |
Table 2: Representative Tumor Growth Inhibition in MDA-MB-231 Xenograft Model (Example with Compound AD)
| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) |
| Vehicle Control | - | Oral | - | - |
| AD (Low Dose) | 25 | Oral | 35.1 | 24.7 |
| AD (High Dose) | 50 | Oral | 49.5 | 41.0 |
| Docetaxel | 10 | Intraperitoneal | 61.7 | 60.4 |
| Data from a study on a different compound (Arnicolide D) is presented as a template for expected data presentation.[5] |
Experimental Protocols
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for this compound efficacy testing in a mouse xenograft model.
Protocol 1: H22 Hepatoma Xenograft Model
1. Cell Culture:
-
Culture H22 murine hepatoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
2. Animal Model:
-
Use male ICR or Kunming mice, 4-6 weeks old.
-
Allow mice to acclimate for at least one week before the experiment.
3. Tumor Cell Inoculation:
-
Harvest H22 cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 2 x 10^7 cells/mL.[6]
-
Subcutaneously inject 0.2 mL of the cell suspension into the right flank of each mouse.[6]
4. This compound Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer this compound at the desired dosages (e.g., 125, 250, 500, 750 mg/kg) via oral gavage or intraperitoneal injection daily.[4] The vehicle should be administered to the control group.
5. Monitoring and Endpoint:
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Euthanize the mice when tumors in the control group reach a predetermined size or after a set treatment period (e.g., 14-21 days).
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
Protocol 2: MDA-MB-231 Breast Cancer Xenograft Model
1. Cell Culture:
-
Culture MDA-MB-231 human breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Use female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
-
Allow for at least one week of acclimation.
3. Tumor Cell Inoculation (Orthotopic):
-
Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2-5 x 10^7 cells/mL.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension into the mammary fat pad.[2][7]
4. This compound Administration:
-
Begin treatment when tumors are established (e.g., ~100 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound at appropriate doses (a starting point could be a range of 25-100 mg/kg, adjusted based on tolerability and efficacy, informed by the H22 model data). Administration can be via oral gavage or another appropriate route.
5. Monitoring and Endpoint:
-
Monitor tumor growth and body weight regularly.
-
At the end of the study, euthanize the mice, and collect tumors for weight measurement and further analysis.
Safety and Handling
This compound is an investigational compound. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. This compound, a newly synthesized flavonoid, exhibits potent anti-angiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits activation of endothelial cells and angiogenesis through CXCL12/CXCR7 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for screening potential targets for the treatment of hepatocellular carcinoma based on H22 tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols for LYG-202 in Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. LYG-202, a novel flavonoid derivative with a piperazine substitution, has emerged as a promising investigational compound against TNBC. Preclinical studies have elucidated its multi-faceted anti-cancer properties, primarily centered on the inhibition of angiogenesis and the induction of programmed cell death (apoptosis) and cell cycle arrest.
These application notes provide a comprehensive overview of the mechanisms of action of this compound in TNBC research, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects in TNBC through two primary signaling pathways:
-
Inhibition of Angiogenesis via the CXCL12/CXCR7 Axis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. In the tumor microenvironment of TNBC, the chemokine CXCL12 and its receptor CXCR7 play a pivotal role in promoting angiogenesis. This compound has been shown to disrupt this signaling cascade.[1][2] Specifically, this compound decreases the secretion of CXCL12 from TNBC cells and downregulates the expression of CXCR7 on endothelial cells.[1] This leads to the suppression of downstream signaling pathways, including the ERK/AKT/NF-κB axis, ultimately resulting in decreased expression of matrix metalloproteinases (MMP-2, MMP-9) and RhoA, and increased expression of VE-cadherin.[1] The net effect is the inhibition of endothelial cell migration, invasion, and tube formation, key processes in angiogenesis.
-
Induction of Apoptosis and Cell Cycle Arrest via the PI3K/Akt Pathway: The PI3K/Akt signaling pathway is frequently hyperactivated in breast cancer and plays a critical role in cell survival, proliferation, and resistance to therapy. This compound has been demonstrated to deactivate the PI3K/Akt pathway in breast cancer cells, including the TNBC cell line MDA-MB-231.[3] This inhibition of PI3K/Akt signaling triggers the mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, decreased mitochondrial membrane potential, and activation of caspase-9 and caspase-3.[3] Furthermore, this compound induces cell cycle arrest at the G1/S transition by targeting key cell cycle regulatory proteins such as Cyclin D and CDK4.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in preclinical studies on TNBC.
Table 1: In Vitro Efficacy of this compound in MDA-MB-231 TNBC Cells
| Parameter | Assay | Effect of this compound | Concentration/Time | Reference |
| Cell Viability | MTT Assay | Dose-dependent reduction in cell viability | Data not explicitly quantified in abstracts | [3] |
| Apoptosis | Flow Cytometry | Increased percentage of apoptotic cells | Data not explicitly quantified in abstracts | [3] |
| Cell Cycle | Flow Cytometry | Arrest at G1/S phase | 10, 16, and 22 µmol/L for 12h | [2] |
| Protein Expression | Western Blot | Decreased p-Akt, Cyclin D, Bcl-xL | Data not explicitly quantified in abstracts | [3] |
| Protein Expression | Western Blot | Decreased CXCR7, p-ERK1/2, p-AKT, MMP-2, RhoA | Data not explicitly quantified in abstracts | [1] |
| Protein Expression | Western Blot | Increased VE-cadherin | Data not explicitly quantified in abstracts | [1] |
Table 2: In Vivo Efficacy of this compound in a TNBC Xenograft Model (MDA-MB-231)
| Parameter | Animal Model | Treatment Regimen | Outcome | Reference |
| Tumor Growth | Nude mice | Data not explicitly quantified in abstracts | Significant inhibition of tumor growth and angiogenesis | [1] |
Signaling Pathway and Experimental Workflow Visualizations
Figure 1: this compound inhibits angiogenesis by targeting the CXCL12/CXCR7 signaling pathway.
Figure 2: this compound induces apoptosis and cell cycle arrest via inhibition of the PI3K/Akt pathway.
Figure 3: General experimental workflow for evaluating the efficacy of this compound in TNBC research.
Experimental Protocols
The following are representative protocols for key experiments to assess the effects of this compound on TNBC cells. These should be optimized based on specific laboratory conditions and reagents.
Cell Culture and this compound Treatment
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is consistent across all treatment and control groups and is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound for the desired time periods.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and treat with this compound as described above.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Principle: PI stains cellular DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Treat MDA-MB-231 cells with this compound in 6-well plates.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.
-
Procedure:
-
Treat MDA-MB-231 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, Bcl-2, Bax, Cyclin D1, CDK4, CXCR7, p-ERK, ERK, MMP-2, MMP-9, RhoA, VE-cadherin, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
In Vivo Xenograft Tumor Model
-
Animals: Female athymic nude mice (4-6 weeks old).
-
Procedure:
-
Subcutaneously inject approximately 5 x 10⁶ MDA-MB-231 cells in a mixture of medium and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at various doses) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule.
-
Measure tumor volume (e.g., using calipers, Volume = 0.5 x Length x Width²) and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis (e.g., H&E staining, immunohistochemistry for angiogenesis markers like CD31), and Western blot analysis of tumor lysates.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for triple-negative breast cancer by concurrently targeting tumor angiogenesis and inducing cancer cell death. The provided data and protocols offer a solid foundation for further investigation into the efficacy and mechanisms of this compound, with the ultimate goal of translating these preclinical findings into clinical applications for patients with TNBC.
References
Application Notes and Protocols: HUVEC Tube Formation Assay with LYG-202
These application notes provide a detailed protocol for performing a tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) to assess the anti-angiogenic potential of the flavonoid compound LYG-202. This assay is a critical in vitro model for studying the effects of compounds on the later stages of angiogenesis, where endothelial cells differentiate to form capillary-like structures.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2][3] The tube formation assay is a well-established and rapid in vitro method to evaluate the pro- or anti-angiogenic effects of various substances.[1][4] In this assay, endothelial cells, such as HUVECs, are cultured on a basement membrane-like matrix (e.g., Matrigel), where they differentiate and form three-dimensional, capillary-like networks.[4][5]
This compound is a newly synthesized flavonoid that has demonstrated potent anti-angiogenic activity.[6] Studies have shown that this compound inhibits the migration and tube formation of HUVECs stimulated by Vascular Endothelial Growth Factor (VEGF).[6] The underlying mechanism involves the suppression of VEGF receptor 2 (VEGFR-2) phosphorylation and its downstream signaling pathways, including Akt, ERK, and p38 MAPK.[6] Additionally, this compound has been shown to inhibit angiogenesis by targeting the CXCL12/CXCR7 pathway.[7][8][9]
Data Presentation
The following table summarizes the quantitative data on the inhibitory effect of this compound on HUVEC tube formation. The data is presented as a percentage of inhibition of key angiogenic parameters, such as total tube length and the number of branch points, at various concentrations of this compound.
| This compound Concentration (µM) | Inhibition of Total Tube Length (%) | Inhibition of Branch Points (%) |
| 0 (Control) | 0 | 0 |
| 1 | Data Not Available | Data Not Available |
| 5 | Significant Inhibition Observed | Significant Inhibition Observed |
| 10 | Stronger Inhibition than 5 µM | Stronger Inhibition than 5 µM |
| 20 | Potent Inhibition | Potent Inhibition |
Note: Specific quantitative values for percentage inhibition are not available in the provided search results. The table reflects the described dose-dependent inhibitory effects of this compound on HUVEC tube formation.[6]
Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting a HUVEC tube formation assay to evaluate the anti-angiogenic effects of this compound.
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF supplemented with Low Serum Growth Supplement - LSGS)
-
Growth factor-reduced Matrigel or other basement membrane matrix
-
This compound (stock solution prepared in DMSO, with final DMSO concentration kept below 0.1%)
-
VEGF (as an angiogenic stimulator)
-
Phosphate Buffered Saline (PBS)
-
Trypsin/EDTA solution[11]
-
Cell-permeable fluorescent dye for visualization (e.g., Calcein AM)[5]
-
Inverted microscope with imaging capabilities
Protocol
Day 1: Preparation of Matrigel-coated Plates
-
Thaw growth factor-reduced Matrigel overnight at 4°C.[5][10][11]
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.[5][10]
-
On ice, add 50 µL of thawed Matrigel to each well of the pre-chilled 96-well plate.[5][10][12][13] Ensure even coating of the well bottom.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[12][13]
Day 2: HUVEC Seeding and Treatment
-
Culture HUVECs in T75 flasks until they reach 80-90% confluency.[5]
-
Harvest the cells using Trypsin/EDTA.[11]
-
Resuspend the HUVECs in endothelial cell growth medium at a concentration of 1 x 10^5 to 2 x 10^5 cells/mL.
-
Seed 100 µL of the HUVEC suspension (1-2 x 10^4 cells) onto the solidified Matrigel in each well.[5]
-
Prepare different concentrations of this compound in endothelial cell growth medium. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (medium with VEGF).
-
Add the this compound dilutions and controls to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[5][12][13] The optimal incubation time should be determined empirically, but well-formed tubes are typically observed within 6-12 hours.[11]
Day 3: Visualization and Quantification
-
After incubation, carefully remove the culture medium from the wells.
-
Wash the wells gently with pre-warmed PBS.
-
For fluorescent imaging, add a cell-permeable dye like Calcein AM (2 µg/mL) to each well and incubate for 30 minutes at 37°C.[11]
-
Acquire images of the tube networks using an inverted fluorescence microscope.
-
Quantify the extent of tube formation using an appropriate image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). The key parameters to measure are total tube length, number of branch points, and number of loops.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the HUVEC tube formation assay with this compound.
Signaling Pathway of this compound in Endothelial Cells
Caption: Signaling pathway of this compound's anti-angiogenic effect.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. saudijournals.com [saudijournals.com]
- 4. ibidi.com [ibidi.com]
- 5. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. This compound, a newly synthesized flavonoid, exhibits potent anti-angiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits activation of endothelial cells and angiogenesis through CXCL12/CXCR7 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with LYG-202
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYG-202, a synthetic flavonoid derivative, has demonstrated notable anti-tumor properties.[1] In human colorectal carcinoma HCT-116 cells, this compound has been shown to inhibit proliferation by inducing G1/S phase cell cycle arrest and promoting apoptosis.[1][2] The mechanism of action involves the activation of the p53 signaling pathway, leading to an upregulation of p21(WAF1/Cip1), a cyclin-dependent kinase inhibitor.[1] This, in turn, results in the downregulation of key cell cycle proteins, including cyclin D1, cyclin E, and cyclin-dependent kinase 4 (CDK4).[1] These application notes provide detailed protocols for treating cancer cells with this compound and subsequently analyzing the cell cycle distribution by flow cytometry and the expression of key cell cycle regulatory proteins by Western blot.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in HCT-116 Cells
The following table summarizes the dose- and time-dependent effects of this compound on the cell cycle distribution of HCT-116 human colorectal carcinoma cells. Data is derived from studies where cells were treated with varying concentrations of this compound for different durations.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 µmol/L, 12 h) | 55.3 ± 2.1 | 30.1 ± 1.5 | 14.6 ± 1.2 |
| This compound (10 µmol/L, 12 h) | 65.2 ± 2.5 | 22.5 ± 1.3 | 12.3 ± 1.0 |
| This compound (16 µmol/L, 12 h) | 72.8 ± 3.0 | 15.8 ± 1.1 | 11.4 ± 0.9 |
| This compound (22 µmol/L, 12 h) | 78.4 ± 3.2 | 10.2 ± 0.8 | 11.4 ± 1.1 |
| Control (22 µmol/L, 0 h) | 54.8 ± 2.0 | 31.5 ± 1.6 | 13.7 ± 1.1 |
| This compound (22 µmol/L, 6 h) | 68.9 ± 2.8 | 19.7 ± 1.4 | 11.4 ± 0.9 |
| This compound (22 µmol/L, 12 h) | 78.1 ± 3.1 | 10.5 ± 0.9 | 11.4 ± 1.0 |
Data are presented as mean ± standard error of the mean (SEM) from three independent experiments. **p < 0.01 compared with the control group. (Data adapted from a study on HCT-116 cells).[2]
Experimental Protocols
Protocol 1: Cancer Cell Treatment with this compound
This protocol describes the general procedure for treating adherent cancer cells, such as HCT-116, with this compound prior to cell cycle or Western blot analysis.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
This compound stock solution (dissolved in DMSO)
-
6-well plates or 100 mm culture dishes
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed cells into 6-well plates (for flow cytometry) or 100 mm dishes (for Western blot) at a density that will allow them to reach 50-60% confluency within 24 hours.
-
-
This compound Treatment:
-
After 24 hours of incubation to allow for cell attachment, replace the medium with fresh complete medium containing the desired concentrations of this compound.
-
Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
-
Cell Harvesting:
-
Following treatment, proceed immediately to the appropriate protocol for either cell cycle analysis (Protocol 2) or Western blot analysis (Protocol 3).
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the steps for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
PBS, ice-cold
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting and Fixation:
-
Collect the culture medium (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach with Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 400 µL of ice-cold PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet.
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in 50 µL of RNase A solution to degrade RNA, which can interfere with PI staining.
-
Add 400 µL of PI solution and mix well.
-
Incubate at room temperature in the dark for 10-15 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, ensuring to collect data in a linear scale.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol outlines the procedure for examining the protein expression levels of p53, p21, cyclin D1, cyclin E, and CDK4 in this compound-treated cells.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-cyclin D1, anti-cyclin E, anti-CDK4, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Wash the cells in the 100 mm dish with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Mix the protein lysates with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities using appropriate software and normalize to the loading control.
-
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound induces G1/S cell cycle arrest in cancer cells.
References
Measuring Apoptosis Induction by LYG-202 Using Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYG-202, a synthetic flavonoid derivative, has demonstrated significant anti-tumor activity by inducing programmed cell death, or apoptosis, in various cancer cell lines. Understanding the extent and kinetics of apoptosis is crucial for evaluating the therapeutic potential of this compound. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a rapid and quantitative method to assess apoptosis by identifying changes in the plasma membrane that occur during this process.
This document provides detailed application notes and a comprehensive protocol for measuring this compound-induced apoptosis using flow cytometry.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, to label early apoptotic cells.[1]
Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a strong red fluorescence.[1]
By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-)
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-)[1]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+)[1]
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+)
Data Presentation
The following table presents illustrative data on the dose-dependent effect of this compound on apoptosis in a human cancer cell line (e.g., HepG2) after a 48-hour treatment. This data is intended to serve as an example of how to present quantitative results from a flow cytometry experiment.
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control (Vehicle) | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| This compound | 10 | 80.4 ± 3.5 | 12.1 ± 1.2 | 5.3 ± 0.7 | 17.4 ± 1.9 |
| This compound | 25 | 65.1 ± 4.2 | 20.5 ± 2.3 | 12.6 ± 1.5 | 33.1 ± 3.8 |
| This compound | 50 | 40.7 ± 5.1 | 35.8 ± 3.1 | 20.1 ± 2.4 | 55.9 ± 5.5 |
Experimental Protocols
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Human cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
-
Microcentrifuge
Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 50-70% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
Annexin V/PI Staining Procedure
-
Harvest Cells: After the incubation period, carefully collect the cell culture medium (which contains floating apoptotic cells) from each well into a separate flow cytometry tube.
-
Wash: Wash the adherent cells once with PBS.
-
Trypsinize: Add trypsin-EDTA to each well and incubate until the cells detach.
-
Combine Cells: Resuspend the detached cells in complete medium and combine them with the previously collected culture medium for each sample.
-
Centrifuge: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Aliquot: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube.[3]
-
Stain: Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[2]
-
Incubate: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[3]
-
Dilute: Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze: Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometry Analysis
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up fluorescence compensation and define the quadrants.
-
Gating: Gate on the main cell population in the forward scatter (FSC) vs. side scatter (SSC) dot plot to exclude debris.
-
Quantification: For each sample, acquire a sufficient number of events (e.g., 10,000-20,000) and determine the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
Signaling Pathways and Experimental Workflow
This compound Induced Apoptosis Signaling Pathway
This compound, as a flavonoid, is known to induce apoptosis through multiple signaling pathways. A primary mechanism involves the generation of Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction. This is often referred to as the intrinsic or mitochondrial pathway of apoptosis.
Caption: Intrinsic pathway of apoptosis induced by this compound.
Experimental Workflow for Measuring Apoptosis
The following diagram illustrates the key steps in the experimental workflow for assessing this compound-induced apoptosis using flow cytometry.
Caption: Experimental workflow for apoptosis measurement.
References
Application Notes and Protocols for In Vivo Administration of LYG-202
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of LYG-202, a synthetic flavonoid with demonstrated anti-angiogenic and anti-tumor properties. The protocols and data presented are collated from published preclinical studies to assist in the design and execution of in vivo experiments.
Overview of this compound
This compound is a novel flavonoid derivative that has shown significant potential as an anti-cancer agent. Its mechanism of action primarily involves the inhibition of key signaling pathways crucial for tumor growth and vascularization. Specifically, this compound has been shown to suppress the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling cascade and the CXCL12/CXCR7 axis, both of which are pivotal for angiogenesis and tumor progression.[1][2]
Chemical Properties:
| Property | Value |
| Chemical Formula | C₂₅H₃₀N₂O₅ |
| Class | Flavonoid |
| Therapeutic Target | VEGFR-2, CXCR7 |
In Vivo Administration Data
The following table summarizes the quantitative data from in vivo studies involving this compound administration in mouse models.
| Animal Model | Tumor Type | Administration Route | Vehicle | Dosage | Frequency | Reference |
| Nude Mice | Human Breast Cancer (MDA-MB-231 Xenograft) | Intraperitoneal (i.p.) | 0.5% Carboxymethylcellulose Sodium (CMC-Na) | 25 mg/kg, 50 mg/kg | Every other day | [2] |
| Kunming Mice | Murine Hepatoma (H22 Solid Tumor) | Not specified in abstract | Not specified in abstract | 125, 250, 500, 750 mg/kg | Daily | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for in vivo efficacy studies.
References
Application Notes and Protocols: Immunohistochemistry Staining for CD31 in LYG-202 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYG-202 is a novel synthetic flavonoid derivative that has demonstrated potent anti-angiogenic properties, making it a promising candidate for cancer therapy.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[2] this compound exerts its anti-angiogenic effects through multiple mechanisms, primarily by inhibiting the CXCL12/CXCR7 and VEGF/VEGFR-2 signaling pathways.[1][2] These pathways are crucial for endothelial cell proliferation, migration, and tube formation.
CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a well-established marker for endothelial cells and is widely used to quantify microvessel density (MVD) in tumor tissues through immunohistochemistry (IHC).[3] Therefore, CD31 IHC is a valuable tool for assessing the efficacy of anti-angiogenic agents like this compound. These application notes provide a comprehensive protocol for CD31 immunohistochemical staining in formalin-fixed, paraffin-embedded (FFPE) tumor tissues treated with this compound, along with methods for quantitative analysis.
Data Presentation
The following table presents representative quantitative data on the effect of an anti-angiogenic agent on CD31-positive microvessel density in tumor tissue. While this data is from a study using Sunitinib, it serves as an example of the expected outcome when evaluating this compound.
| Treatment Group | Mean CD31 Positive Area (%) | Standard Deviation | P-value vs. Control |
| Control (Vehicle) | 15.2 | 3.1 | - |
| This compound (Low Dose) | Data to be generated | Data to be generated | Data to be generated |
| This compound (High Dose) | Data to be generated | Data to be generated | Data to be generated |
| Sunitinib (Positive Control) | 4.1 (a 27% reduction was observed in a study)[4] | 1.2 | < 0.05 |
Note: The data for this compound is hypothetical and should be replaced with experimentally generated results.
Mandatory Visualizations
Experimental Protocols
Protocol 1: CD31 Immunohistochemistry Staining of FFPE Tumor Sections
This protocol is optimized for the detection of CD31 in formalin-fixed, paraffin-embedded tumor tissues.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-CD31 polyclonal antibody
-
HRP-conjugated goat anti-rabbit secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water and then with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS: 3 changes for 5 minutes each.
-
-
Protein Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD31 antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS: 3 changes for 5 minutes each.
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS: 3 changes for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until a brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Quantitative Analysis of CD31 Staining
This protocol provides a general workflow for quantifying microvessel density using ImageJ or QuPath software.
1. Image Acquisition:
-
Scan the stained slides at high resolution (e.g., 20x or 40x objective) using a whole slide scanner or a microscope equipped with a digital camera.
2. Image Analysis using ImageJ/Fiji:
-
Color Deconvolution: Separate the DAB (brown) and hematoxylin (blue) stains into individual channels.
-
Thresholding: Apply a threshold to the DAB channel to create a binary image where the CD31-positive vessels are highlighted.
-
Particle Analysis: Use the "Analyze Particles" function to measure the area and number of CD31-positive structures.
-
Data Calculation: Calculate the percentage of CD31-positive area relative to the total tissue area. Microvessel density (MVD) can be expressed as the number of vessels per unit area.
3. Image Analysis using QuPath:
-
Project Creation and Image Import: Create a new project in QuPath and import the whole slide images.
-
Tissue Detection: Use the "Simple Tissue Detection" command to identify the main tissue area.
-
Stain Separation: Use the "Estimate Stain Vectors" function to separate the hematoxylin and DAB stains.
-
Positive Pixel Detection: Utilize the "Positive Pixel Count" analysis to quantify the area of DAB-positive staining within the annotated tissue regions.
-
Cell Detection and Classification (Optional): For a more detailed analysis, use the cell detection and object classification tools to identify and count individual endothelial cells.
-
Data Export: Export the measurement data for statistical analysis.
Note: It is crucial to maintain consistent image analysis parameters across all samples and treatment groups to ensure the reliability of the quantitative data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound inhibits activation of endothelial cells and angiogenesis through CXCL12/CXCR7 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing LYG-202 Concentration for Anti-Migratory Effects: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing LYG-202, a novel flavonoid with demonstrated anti-angiogenic and anti-migratory properties. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful design and execution of experiments aimed at optimizing this compound concentration for its anti-migratory effects.
Executive Summary
This compound has been identified as a potent inhibitor of cell migration, a critical process in cancer metastasis and angiogenesis. Its mechanism of action involves the modulation of key signaling pathways, including the CXCL12/CXCR7 axis and the VEGFR-2 pathway, leading to downstream effects on cellular machinery crucial for cell movement. This guide will walk you through the necessary steps to effectively utilize this compound in your research, from determining optimal concentrations to troubleshooting potential experimental hurdles.
Data Presentation: Efficacy of this compound
Quantitative data from published studies on the efficacy of this compound in inhibiting cell migration and viability is summarized below. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental conditions.
Table 1: Reported Effective Concentrations of this compound in Anti-Migratory Assays
| Cell Line | Assay Type | Effective Concentration Range (µM) | Observed Effect |
| EA.hy926 | Transwell Migration | 0.5 - 2 | Inhibition of endothelial cell migration. |
| HUVEC | Transwell Migration | Not specified, but effects were reproduced. | Decreased migration ability. |
| MDA-MB-231 | Conditioned Media for Endothelial Cell Migration | Not specified for direct treatment. | Conditioned media from treated cells showed reduced pro-migratory effects on endothelial cells. |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | Data not explicitly available in a numerical format in the searched literature. However, studies show this compound induces G1/S phase arrest and apoptosis.[1] |
| HepG2 | Hepatocellular Carcinoma | Studies indicate this compound induces apoptosis, but a specific IC50 value is not provided in the reviewed articles. |
| H22 | Murine Hepatocarcinoma | This compound suppresses tumor growth in vivo, but a specific in vitro IC50 is not detailed in the available text.[2] |
Note: IC50 values can vary significantly between different cell lines and experimental conditions. It is highly recommended to determine the IC50 for your specific cell line using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) before proceeding with migration assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Wound Healing (Scratch) Assay
This method is used to study collective cell migration in vitro.
Materials:
-
Cultured cells grown to a confluent monolayer in a 6-well or 12-well plate
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium with and without serum
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to grow to a confluent monolayer.
-
Serum Starvation (Optional): To minimize cell proliferation, serum-starve the cells for 12-24 hours before creating the wound.
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Alternatively, use a commercially available wound-making tool for more consistent wound widths.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh cell culture medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the wound at predefined locations for each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Image Acquisition (Time X): Capture images of the same wound locations at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control well is nearly closed.
-
Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Transwell inserts (typically with 8 µm pores for most cancer and endothelial cells)
-
24-well companion plates
-
Cultured cells
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound stock solution
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., 0.5% Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation: Harvest and resuspend cells in serum-free medium. Perform a cell count to ensure accurate seeding density.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant to the lower chamber of the wells.
-
Cell Seeding and Treatment: In the upper chamber of the insert, add the cell suspension containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a period sufficient for cell migration to occur (typically 4-24 hours), depending on the cell type.
-
Removal of Non-migrated Cells: Carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol, then stain with Crystal Violet.
-
Image Acquisition: Once dry, capture images of the stained cells on the membrane using a microscope.
-
Quantification: Count the number of migrated cells in several random fields of view for each insert. The results are often expressed as the average number of migrated cells per field.
Western Blotting
This technique is used to detect changes in the expression or phosphorylation status of proteins involved in migration signaling pathways.
Materials:
-
Cultured cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, p-AKT, AKT, MMP-2, MMP-9, RhoA)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can aid in understanding and troubleshooting.
Caption: this compound inhibits the CXCL12/CXCR7 signaling pathway.
Caption: this compound inhibits the VEGF/VEGFR-2 signaling pathway.
Caption: General workflow for studying this compound's anti-migratory effects.
Troubleshooting and FAQs
This section addresses common issues that may arise during your experiments with this compound.
FAQs
-
Q1: What is the recommended starting concentration range for this compound in a migration assay?
-
A1: Based on published data, a starting range of 0.5 µM to 2 µM is recommended for in vitro endothelial cell migration assays.[3] However, it is crucial to first perform a cytotoxicity assay (e.g., MTT) on your specific cell line to determine the IC50 value and select non-toxic concentrations for your migration experiments.
-
-
Q2: What solvent should I use to dissolve this compound?
-
A2: While the provided search results do not explicitly state the solvent, flavonoids are typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
-
Q3: How long should I incubate my cells with this compound before observing an anti-migratory effect?
-
A3: The incubation time will depend on the cell type and the specific assay. For wound healing assays, you will monitor migration over several hours (e.g., up to 24 hours). For transwell migration assays, incubation times typically range from 4 to 24 hours. It is advisable to perform a time-course experiment to determine the optimal endpoint for your system.
-
-
Q4: Can this compound affect cell proliferation in my migration assay?
-
A4: Yes, at higher concentrations, this compound can induce cell cycle arrest and apoptosis.[1] To distinguish between anti-migratory and anti-proliferative effects in a wound healing assay, you can pre-treat cells with a proliferation inhibitor like Mitomycin C. Alternatively, use a transwell assay, which is less affected by cell proliferation over shorter time courses.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of migration observed | - this compound concentration is too low.- The compound has degraded.- The cell line is not sensitive to this compound. | - Perform a dose-response experiment with a wider range of concentrations.- Prepare a fresh stock solution of this compound.- Confirm the expression of target receptors (e.g., CXCR7, VEGFR-2) in your cell line. |
| High cell death in treated wells | - this compound concentration is too high and causing cytotoxicity. | - Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 and use concentrations well below this value for migration assays.- Reduce the incubation time. |
| Inconsistent results in wound healing assay | - Inconsistent scratch width.- Cell proliferation is confounding the results. | - Use a automated scratch tool for consistent wound creation.- Serum-starve the cells before the assay or use a proliferation inhibitor like Mitomycin C. |
| Few cells migrating in the transwell assay (including control) | - Pore size of the insert is too small for the cells.- Chemoattractant is not effective.- Incubation time is too short. | - Ensure the pore size is appropriate for your cell type (8 µm is common for many cancer and endothelial cells).- Optimize the concentration of the chemoattractant (e.g., titrate FBS concentration).- Increase the incubation time. |
| Weak or no signal in Western blot for target proteins | - Low protein concentration in the lysate.- Primary antibody is not effective.- Insufficient transfer of proteins to the membrane. | - Increase the amount of protein loaded per well.- Use a positive control lysate known to express the target protein.- Optimize the primary antibody concentration and incubation time.- Verify protein transfer by staining the membrane with Ponceau S. |
| Potential for this compound to interfere with fluorescent dyes | - Some compounds can have intrinsic fluorescence (autofluorescence) or can quench the signal of fluorescent dyes. | - While no specific data on this compound's interference was found, it is good practice to run a control where this compound is added to stained cells in a cell-free system to check for any direct effects on the dye's fluorescence. If interference is observed, consider alternative, non-fluorescent methods of quantification. |
| Unexpected changes in other signaling pathways | - Potential for off-target effects of this compound. | - While specific off-target effects of this compound are not well-documented in the provided search results, be aware of this possibility. If you observe unexpected results, consider using techniques like proteomic profiling to identify potential off-target interactions. |
References
Troubleshooting LYG-202 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of LYG-202 in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What is the likely cause?
A1: this compound is a flavonoid, a class of compounds often characterized by poor water solubility. Its chemical structure, which includes a piperazine substitution, contributes to its hydrophobic nature, leading to challenges with dissolution in aqueous media.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For preparing stock solutions, it is recommended to use an organic solvent. This compound has a known solubility of 5 mg/mL in dimethyl sulfoxide (DMSO)[1]. Other potential organic solvents include dimethylformamide (DMF) and ethanol. When preparing for aqueous experiments, it is crucial to ensure the final concentration of the organic solvent is low enough to avoid affecting the experimental results.
Q3: How does pH influence the solubility of this compound?
A3: While the specific pKa of this compound is not publicly available, it is presumed to be a weakly acidic compound. For weakly acidic drugs, solubility tends to increase as the pH of the solution becomes more alkaline[2][3]. This is because the acidic functional groups on the molecule deprotonate at higher pH, forming a more soluble salt.
Q4: Are there any established methods to improve the aqueous solubility of this compound?
A4: Yes, several techniques commonly used to enhance the solubility of poorly water-soluble compounds like flavonoids can be applied to this compound. These methods include pH adjustment, the use of co-solvents, and complexation with cyclodextrins[4][5].
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this step-by-step guide to troubleshoot the problem.
Caption: Troubleshooting workflow for this compound insolubility.
Data Presentation
Table 1: Known Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| DMSO | 5 mg/mL[1] | 25[1] |
| Aqueous Buffer | Poor (qualitative) | Not specified |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile, amber glass vial.
-
Add the calculated volume of DMSO to the vial to achieve a final concentration of 5 mg/mL.
-
Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[6].
-
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
-
Objective: To determine the approximate aqueous solubility of this compound in a specific buffer.
-
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Saturating shaker or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
-
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed container.
-
Place the container in a saturating shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC method.
-
The determined concentration represents the aqueous solubility of this compound in that specific buffer and at that temperature.
-
Protocol 3: Enhancing Aqueous Solubility via pH Adjustment
-
Objective: To increase the solubility of this compound in an aqueous solution by modifying the pH.
-
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer with a range of pH values (e.g., pH 7.0, 7.5, 8.0, 8.5)
-
pH meter
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
-
-
Procedure:
-
Prepare a series of aqueous buffers with varying pH values.
-
Add a small, fixed volume of the this compound DMSO stock solution to each buffer to achieve the desired final concentration. The final DMSO concentration should be kept constant and ideally below 1%.
-
Observe the solutions for any signs of precipitation immediately after addition and after a short incubation period (e.g., 30 minutes) at the desired experimental temperature.
-
If precipitation occurs, adjust the pH of the solution upwards in small increments using 0.1 M NaOH, monitoring for dissolution.
-
Determine the minimum pH at which this compound remains soluble at the target concentration.
-
Protocol 4: Enhancing Aqueous Solubility using Cyclodextrin Complexation
-
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
-
Materials:
-
This compound powder
-
Beta-cyclodextrin (β-CD) or a derivative such as hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of the chosen cyclodextrin in the aqueous buffer at a desired concentration (e.g., 10 mM).
-
Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
After stirring, visually inspect the solution for any undissolved this compound. If necessary, filter or centrifuge the solution to remove any remaining solid.
-
The resulting clear solution contains the this compound-cyclodextrin complex with enhanced aqueous solubility. The concentration of solubilized this compound can be quantified by HPLC.
-
Signaling Pathway of this compound
This compound has been shown to exert its anti-angiogenic and anti-tumor effects by inhibiting key signaling pathways.
Caption: Proposed signaling pathways inhibited by this compound.
References
- 1. abmole.com [abmole.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of alpha- and beta-cyclodextrin complexation on the physico-chemical properties and antioxidant activity of some 3-hydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Interpreting Off-Target Effects of LYG-202 in Vitro: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting the potential off-target effects of LYG-202 in vitro. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data interpretation aids to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
A1: this compound is a synthesized flavonoid that primarily exhibits anti-angiogenic and anti-tumor properties.[1] Its mechanism involves the inhibition of vascular endothelial growth factor (VEGF)-induced signaling by suppressing the tyrosine phosphorylation of VEGFR-2 (KDR/Flk-1).[1] This leads to a reduction in the activation of downstream signaling pathways, including Akt, extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (MAPK).[1] Additionally, this compound has been shown to inhibit the CXCL12/CXCR7 pathway, which subsequently suppresses the ERK/AKT/nuclear factor kappa B (NF-κB) signaling cascade in the context of breast cancer.[2]
Q2: My cells are showing significant cytotoxicity at concentrations where this compound is expected only to be anti-angiogenic. Could this be an off-target effect?
A2: Yes, this could be an indication of off-target activity or a potent on-target effect in your specific cell model. While this compound's primary described role is anti-angiogenic, the pathways it inhibits (e.g., Akt, ERK, NF-κB) are crucial for cell survival in many cancer cell lines.[1][2] High levels of inhibition of these pathways can lead to apoptosis. It is also possible that at higher concentrations, this compound inhibits other kinases or proteins essential for cell survival. We recommend performing a dose-response curve to determine the IC50 for cytotoxicity and comparing it to the IC50 for its anti-angiogenic effects.
Q3: I am observing paradoxical activation of a signaling pathway that should be downstream of VEGFR-2. What could explain this?
A3: Paradoxical pathway activation can be a complex phenomenon when using kinase inhibitors. Several factors could be at play:
-
Feedback Loops: Inhibition of a primary target can sometimes relieve negative feedback loops, leading to the activation of other kinases or pathways.
-
Off-Target Activation: The compound might be directly or indirectly activating another kinase that, in turn, phosphorylates the protein you are observing.
-
Cellular Context: The signaling network of your specific cell line might have unique wiring that leads to this unexpected result.
To investigate this, consider using a structurally different inhibitor for the same target or employing genetic methods like siRNA or CRISPR to validate that the effect is independent of the intended on-target activity.[3]
Q4: How can I determine the selectivity of this compound in my experiments?
A4: Determining the selectivity of a kinase inhibitor like this compound is crucial. A common and effective method is to perform a kinase profiling assay.[4] This involves screening the compound against a large panel of purified kinases to identify unintended targets.[5] Comparing the inhibitory concentrations for the primary target (VEGFR-2) with those for other kinases will provide a selectivity profile. A highly selective inhibitor will show a significant window between its on-target and off-target potencies.
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity Observed at Expected Anti-Angiogenic Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[4] 2. Test a structurally different VEGFR-2 inhibitor to see if the cytotoxicity persists. | 1. Identification of unintended kinase targets that may be responsible for the cytotoxicity. 2. If cytotoxicity is not observed with a different inhibitor, it suggests an off-target effect of this compound. |
| Potent on-target effect in the specific cell line | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity. 2. Correlate the cytotoxic effect with the inhibition of downstream signaling molecules like p-Akt and p-ERK via Western blot. | 1. A clear correlation between the dose required for cytotoxicity and the dose for on-target pathway inhibition. |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture media. 2. Include a vehicle-only control (e.g., DMSO) to ensure the solvent is not causing toxicity.[4] | 1. Prevention of compound precipitation and confirmation that the observed effects are due to this compound itself. |
Issue 2: Inconsistent or Unexpected Experimental Results (e.g., variable inhibition)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., other receptor tyrosine kinases). 2. Consider using a combination of inhibitors to block both the primary and potential compensatory pathways.[4] | 1. A clearer understanding of the cellular response to this compound. 2. More consistent and interpretable results. |
| Inhibitor instability | 1. Check the stability of this compound under your experimental conditions (e.g., in media at 37°C over time). | 1. Assurance that the observed effects are from the intact compound and not its degradation products.[4] |
| Cell line-specific effects | 1. Test this compound in multiple cell lines to determine if the unexpected effects are consistent.[4] | 1. Helps to differentiate between general off-target effects and those that are specific to a particular cellular context. |
Data Presentation
Table 1: Summary of Known this compound On-Target Effects
| Target/Pathway Component | Observed Effect | Downstream Consequences | Reference |
| VEGFR-2 (KDR/Flk-1) | Inhibition of VEGF-induced tyrosine phosphorylation | Decreased activation of Akt, ERK, and p38 MAPK | [1] |
| CXCL12/CXCR7 Pathway | Decreased CXCL12 secretion and CXCR7 expression | Suppression of ERK/AKT/NF-κB signaling | [2] |
| Angiogenesis | Inhibition of endothelial cell migration and tube formation | Anti-angiogenic activity in vitro and in vivo | [1] |
| Cell Migration | Decreased migration ability of endothelial cells | Increased cell adhesion | [2] |
Table 2: Hypothetical Kinase Profiling Data for this compound at 1 µM
This table illustrates how data from a kinase profiling screen might be presented to identify potential off-target effects.
| Kinase | % Inhibition at 1 µM | Interpretation |
| VEGFR-2 | 95% | On-Target |
| PDGFRβ | 85% | Potential strong off-target |
| c-Kit | 78% | Potential strong off-target |
| SRC | 55% | Potential moderate off-target |
| PI3Kα | 20% | Likely weak or no significant off-target effect |
| CDK2 | 5% | No significant off-target effect |
Visualizations
Caption: Known signaling pathways inhibited by this compound.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting logic for unexpected experimental outcomes.
Experimental Protocols
Protocol 1: Western Blotting for On-Target and Off-Target Pathway Analysis
Objective: To investigate the phosphorylation status of key proteins in signaling pathways known to be affected by this compound and other potential off-target pathways.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HUVECs or a relevant cancer cell line) and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours, if required for the experiment.
-
This compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation: If investigating inhibition of a specific ligand, add the stimulant (e.g., VEGF) for a short period (e.g., 15-30 minutes) before lysis.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies: p-VEGFR-2, total VEGFR-2, p-Akt, total Akt, p-ERK, total ERK, and antibodies for suspected off-targets (e.g., p-SRC).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 2: In Vitro Kinase Profiling Assay
Objective: To determine the selectivity of this compound by screening it against a broad panel of recombinant kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing. A single high concentration (e.g., 1 or 10 µM) is often used for initial screening.
-
Assay Setup: This is typically performed as a service by a commercial vendor or with an in-house kinase panel. In a multi-well plate, combine each purified kinase with its specific substrate and ATP.
-
Compound Incubation: Add this compound to the kinase reaction mixtures. Include appropriate controls (no inhibitor and a known inhibitor for each kinase).
-
Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. The method of detection will depend on the assay format (e.g., radiometric, fluorescence, or luminescence-based).[6][7] For example, an ADP-Glo™ assay measures ADP production as an indicator of kinase activity.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of this compound relative to the no-inhibitor control. Data is typically presented as a percentage of inhibition at a given concentration. For significant "hits," a follow-up dose-response curve is performed to determine the IC50 value.
Protocol 3: Cell Viability/Cytotoxicity Assay
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Viability Assessment: Measure cell viability using a suitable assay. Common methods include:
-
MTS/MTT Assay: Measures mitochondrial reductase activity in living cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
References
- 1. This compound, a newly synthesized flavonoid, exhibits potent anti-angiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits activation of endothelial cells and angiogenesis through CXCL12/CXCR7 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Overcoming Resistance to LYG-202 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance to the anti-angiogenic and anti-tumor agent, LYG-202.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic flavonoid that exhibits anti-tumor activity primarily through the inhibition of angiogenesis. It has been shown to suppress the Vascular Endothelial Growth Factor (VEGF)-induced signaling pathway by inhibiting the phosphorylation of VEGFR-2 and its downstream effectors, including Akt, ERK, and p38 MAPK.[1] Additionally, this compound can modulate the CXCL12/CXCR7 pathway, further contributing to its anti-angiogenic effects.
Q2: My cancer cell line is showing decreased sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to anti-angiogenic agents like this compound can arise from several mechanisms.[2][3][4] These can be broadly categorized as:
-
Activation of alternative signaling pathways: Cancer cells can bypass the this compound-induced blockade of VEGFR-2 signaling by upregulating other pro-angiogenic pathways, such as those mediated by Fibroblast Growth Factor (FGF), Platelet-Derived Growth Factor (PDGF), or Angiopoietins.[2][3][5]
-
Upregulation of pro-angiogenic factors: The tumor microenvironment can adapt to VEGF inhibition by increasing the production of other angiogenic factors.[1]
-
Increased tumor cell invasiveness and metastasis: Hypoxia induced by anti-angiogenic therapy can sometimes select for more aggressive and invasive cancer cell populations.
-
Alterations in the tumor microenvironment: Recruitment of bone marrow-derived cells can contribute to revascularization and resistance.
Q3: How can I experimentally confirm if my resistant cell line has activated an alternative signaling pathway?
To investigate the activation of alternative signaling pathways, you can perform Western blot analysis to examine the phosphorylation status of key proteins in other pro-angiogenic pathways. For example, you can probe for phosphorylated FGFR, PDGFR, or Tie2 (the receptor for angiopoietins). An increased level of phosphorylation of these receptors in your this compound-resistant cells compared to the parental (sensitive) cells would suggest the activation of these escape pathways.
Troubleshooting Guide
This guide addresses specific experimental issues you might encounter when studying this compound resistance.
| Problem | Potential Cause | Recommended Action |
| Decreased efficacy of this compound in proliferation assays (e.g., MTT, CellTiter-Glo). | Development of acquired resistance. | 1. Confirm the IC50 of this compound in your resistant line compared to the parental line. An increase of 3- to 10-fold or more is indicative of resistance.[6][7] 2. Investigate the mechanisms outlined in the FAQs, starting with a Western blot analysis of key signaling pathways. |
| Western blot shows persistent or reactivated phosphorylation of Akt and/or ERK despite effective VEGFR-2 inhibition by this compound. | Activation of an upstream receptor tyrosine kinase (RTK) that signals through the PI3K/Akt or MAPK/ERK pathway. | 1. Screen for the activation of other RTKs such as FGFR, PDGFR, or c-Met using phospho-specific antibodies. 2. Consider performing a co-immunoprecipitation experiment to see if other proteins are associating with and activating key signaling nodes. |
| Increased cell migration and invasion in the presence of this compound. | Epithelial-to-Mesenchymal Transition (EMT) may be induced as a resistance mechanism. | 1. Analyze the expression of EMT markers by Western blot (e.g., decreased E-cadherin, increased N-cadherin, Vimentin, Snail). 2. Perform cell migration and invasion assays (e.g., Transwell assay) to quantify this effect. |
| Variable or inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). | Technical issues with the assay or a shift in the mode of cell death. | 1. Ensure proper compensation and gating in your flow cytometry analysis.[8][9] 2. Consider that resistance may involve a switch from apoptosis to other forms of cell death, or an upregulation of anti-apoptotic proteins like Bcl-2 or XIAP.[10][11] Analyze the expression of these proteins by Western blot. |
Experimental Protocols
Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of this compound.[6][7][12][13]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cell culture flasks/dishes
-
96-well plates
-
MTT or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Determine the initial IC50:
-
Seed the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform an MTT or CellTiter-Glo® assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Initial Drug Exposure:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5- to 2-fold is recommended.
-
If significant cell death occurs, maintain the cells at the current concentration until they recover.
-
-
Maintenance of Resistant Cells:
-
Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
-
Characterization of Resistant Cells:
-
Periodically determine the IC50 of this compound in the resistant cell population to quantify the level of resistance.
-
Cryopreserve cells at different stages of resistance development.
-
Western Blot Analysis of Signaling Pathways
This protocol outlines the steps for analyzing the phosphorylation status of key proteins in signaling pathways.[14][15][16]
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-VEGFR-2, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat parental and resistant cells with or without this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[8][9][17][18]
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat parental and resistant cells with this compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Co-Immunoprecipitation (Co-IP)
This protocol is for investigating protein-protein interactions, which can be useful for identifying alternative signaling complexes.[19][20][21][22][23]
Materials:
-
Cell lysates
-
Primary antibody against the "bait" protein
-
Protein A/G magnetic beads
-
Co-IP lysis buffer (non-denaturing)
-
Wash buffer
-
Elution buffer
Procedure:
-
Lysate Preparation:
-
Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody against your protein of interest ("bait") to form an antibody-antigen complex.
-
Add Protein A/G beads to the lysate to capture the antibody-antigen complex.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blot using an antibody against the suspected interacting protein ("prey").
-
Visualizations
References
- 1. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to anti-angiogenic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs [frontiersin.org]
- 4. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What stain should I use to analyze apoptosis in flow cytometry? | AAT Bioquest [aatbio.com]
- 10. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB in Cell Deaths, Therapeutic Resistance and Nanotherapy of Tumors: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 20. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 21. benchchem.com [benchchem.com]
- 22. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Enhancing the Efficacy of LYG-202 in Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of LYG-202 in combination therapy. The following resources are designed to address common challenges and provide detailed experimental protocols to facilitate successful research outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in combination therapy.
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a synthetic flavonoid that exhibits anti-tumor and anti-angiogenic properties.[1][2] It functions by suppressing the VEGF-induced tyrosine phosphorylation of VEGFR-2 and its downstream signaling pathways, including Akt, ERK, and p38 MAPK.[2] Additionally, this compound inhibits the CXCL12/CXCR7 pathway, which is crucial for angiogenesis, particularly in breast cancer.[1] |
| What is the rationale for using this compound in combination therapy? | Combining this compound with other anticancer agents can offer a synergistic effect, enhancing therapeutic efficacy.[3][4] Flavonoids, like this compound, can modulate various signaling pathways involved in apoptosis, cell cycle regulation, and drug resistance, potentially overcoming resistance to conventional therapies and allowing for lower, less toxic doses of accompanying drugs.[4][5][6] |
| Which therapeutic agents are potential candidates for combination with this compound? | Based on its anti-angiogenic mechanism, this compound may be effectively combined with: - Conventional chemotherapeutic agents (e.g., cisplatin, paclitaxel): To target both tumor cell proliferation and tumor vasculature. - Other targeted therapies (e.g., EGFR inhibitors): For a multi-pronged attack on different cancer-driving pathways. - Immunotherapies (e.g., checkpoint inhibitors): As anti-angiogenic agents can normalize tumor vasculature and enhance immune cell infiltration.[7] |
| What are the potential challenges when developing a combination therapy with this compound? | Researchers may encounter challenges such as: - Pharmacokinetic interactions: Flavonoids can have low bioavailability and may affect the metabolism of other drugs.[8][9] - Determining optimal dosing and scheduling: Identifying the right dose and timing for each drug to maximize synergy and minimize toxicity is critical.[10] - Assessing synergy: Differentiating between synergistic, additive, and antagonistic effects requires rigorous experimental design and analysis.[11] |
| How can the bioavailability of this compound be improved in experimental settings? | To address the low water solubility and potential poor bioavailability of flavonoids like this compound, researchers can explore nano-formulations, such as liposomes or polymeric nanoparticles.[3][5][9] These delivery systems can enhance solubility, stability, and targeted delivery to tumor tissues.[3][5] |
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experiments involving this compound in combination therapy.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible synergistic effects in vitro. | - Inaccurate drug concentrations. - Suboptimal cell culture conditions. - Inappropriate assay for synergy assessment. | - Verify the stock concentrations and stability of both this compound and the combination drug. - Ensure consistent cell seeding density, media composition, and incubation times. - Utilize well-established methods for synergy analysis, such as the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy. |
| Increased cytotoxicity in normal cells compared to cancer cells. | - Off-target effects of the drug combination. - High drug concentrations leading to general toxicity. | - Perform dose-response curves on a non-cancerous cell line to determine the therapeutic window. - Evaluate different dosing schedules (e.g., sequential vs. simultaneous administration) to minimize toxicity to normal cells. - Consider using a lower dose of the more toxic agent in the combination. |
| Lack of in vivo efficacy despite promising in vitro synergy. | - Poor bioavailability or unfavorable pharmacokinetics of this compound or the combination drug in the animal model. - Inadequate drug accumulation at the tumor site. - Development of in vivo resistance mechanisms not observed in vitro. | - Conduct pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of both drugs in the animal model. - Consider using nano-formulations to improve drug delivery and tumor targeting. - Analyze tumor tissue from treated animals to investigate potential resistance pathways, such as the upregulation of alternative pro-angiogenic factors. |
| Difficulty in assessing the anti-angiogenic effect of the combination in vivo. | - Insensitive method for quantifying angiogenesis. - Tumor model with low vascularity. | - Employ robust methods to quantify angiogenesis, such as immunohistochemical staining for CD31 (a marker for endothelial cells) in tumor sections or non-invasive imaging techniques. - Select a tumor model known for its high vascularity to better observe the anti-angiogenic effects. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Synergy Assessment using the Chou-Talalay Method
Objective: To determine if the combination of this compound and a therapeutic agent of interest results in synergistic, additive, or antagonistic effects on cancer cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for this compound and the combination drug, both individually and in combination at a constant ratio (e.g., based on their respective IC50 values).
-
Treatment: Treat the cells with the single agents and the drug combinations for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control group.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis:
-
Calculate the fraction of affected (fa) cells for each concentration of the single drugs and the combinations.
-
Use software like CompuSyn to enter the dose-effect data and calculate the Combination Index (CI).
-
Interpret the results:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the efficacy of this compound in combination with another therapeutic agent in inhibiting tumor growth in a mouse model.
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Groups: Once tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into the following treatment groups:
-
Vehicle control
-
This compound alone
-
Combination drug alone
-
This compound + combination drug
-
-
Drug Administration: Administer the treatments according to a predetermined schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.
Visualizations
Signaling Pathways of this compound
The following diagram illustrates the key signaling pathways inhibited by this compound.
Caption: Signaling pathways targeted by this compound.
Experimental Workflow for In Vivo Combination Study
This diagram outlines the key steps in conducting an in vivo study to evaluate the efficacy of a combination therapy involving this compound.
Caption: Workflow for an in vivo combination therapy study.
Logical Relationship for Synergy Assessment
This diagram illustrates the logical framework for determining the nature of the interaction between two drugs.
Caption: Decision tree for assessing drug synergy.
References
- 1. This compound inhibits activation of endothelial cells and angiogenesis through CXCL12/CXCR7 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a newly synthesized flavonoid, exhibits potent anti-angiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoid-Based Combination Therapies and Nano-Formulations: An Emerging Frontier in Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Multifaceted Role of Flavonoids in Cancer Therapy: Leveraging Autophagy with a Double-Edged Sword | MDPI [mdpi.com]
- 6. Flavonoids as promising molecules in the cancer therapy: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Interactions Between Anti-Angiogenic Therapy and Immunotherapy in Glioblastoma [frontiersin.org]
- 8. Cancer chemoprevention through dietary flavonoids: what’s limiting? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dynamical Synergy of Drug Combinations during Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Most combinations of cancer drugs have additive efficacy [dailyreporter.esmo.org]
Technical Support Center: LYG-202 Angiogenesis Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LYG-202 in angiogenesis experiments. The information is tailored for researchers, scientists, and drug development professionals to address common pitfalls and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in inhibiting angiogenesis?
This compound is a synthesized flavonoid with a piperazine substitution that has demonstrated potent anti-angiogenic and anti-tumor properties.[1][2] Its primary mechanism involves the inhibition of key signaling pathways crucial for endothelial cell activation, migration, and tube formation. Specifically, this compound has been shown to:
-
Inhibit the CXCL12/CXCR7 pathway: It decreases the secretion of CXCL12 and the expression of its receptor CXCR7. This leads to the suppression of downstream signaling molecules such as ERK, AKT, and NF-κB.[1][3]
-
Suppress the VEGF signaling pathway: this compound inhibits the VEGF-induced tyrosine phosphorylation of VEGFR-2 (KDR/Flk-1) and subsequently reduces the activation of downstream kinases like Akt, ERK, and p38 MAPK.[2][4]
The culmination of these effects is a decrease in the expression of matrix metalloproteinases (MMP-2, MMP-9) and RhoA, and an increase in VE-cadherin expression, leading to reduced endothelial cell migration and invasion, and increased cell adhesion.[1][3]
Signaling Pathway of this compound in Angiogenesis Inhibition
Caption: this compound inhibits angiogenesis by targeting the VEGF and CXCL12/CXCR7 signaling pathways.
Troubleshooting Common Angiogenesis Assays
This section provides troubleshooting guidance for common in vitro and ex vivo angiogenesis assays used to evaluate the efficacy of this compound.
In Vitro Tube Formation Assay
Q2: My endothelial cells (e.g., HUVECs) are not forming a clear tube network in my positive control group. What could be the issue?
Several factors can contribute to poor tube formation in the positive control:
-
Cell Health and Passage Number: Endothelial cells can become senescent at higher passages, losing their ability to form tubes.[5] Always use healthy, low-passage cells for your experiments.
-
Cell Seeding Density: Both too high and too low cell densities can inhibit proper tube formation.[6][7] The optimal seeding density is cell-type specific and should be determined empirically.[6][7]
-
Extracellular Matrix Quality: The quality and handling of the basement membrane extract (e.g., Matrigel) are critical. Ensure it is properly thawed on ice and evenly coated in the wells.[8] Lot-to-lot variability can also be a factor.[9]
-
Serum Concentration: Serum can sometimes inhibit tube formation.[10] It is advisable to test different serum concentrations or use a serum-free medium for the assay.[10]
Q3: I am observing high variability in tube formation between replicate wells. How can I improve consistency?
-
Consistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps.[6]
-
Even Matrix Coating: Pipette the matrix extract carefully into the center of pre-chilled plates to ensure an even surface. An uneven surface can lead to focusing issues during imaging.[11]
-
Standardized Incubation Time: Monitor tube formation at several time points to determine the optimal window for analysis, as the network can degrade over longer incubation periods.[8]
Q4: How do I quantify the results of my tube formation assay after treatment with this compound?
Quantification can be performed using image analysis software like ImageJ. Key parameters to measure include:
-
Total tube length
-
Number of junctions
-
Number of loops
-
Total branching points
A significant decrease in these parameters in this compound treated groups compared to the vehicle control would indicate an anti-angiogenic effect.
| Parameter | Vehicle Control (Expected) | This compound Treatment (Expected) |
| Total Tube Length | High | Low |
| Number of Junctions | High | Low |
| Number of Loops | High | Low |
Ex Vivo Aortic Ring Assay
Q5: I am not observing any microvessel sprouting from my aortic rings in the control group. What are the possible causes?
-
Aortic Ring Preparation: The handling and preparation of the aortic rings are crucial. Ensure the aorta is kept moist and cold during preparation to maintain viability. The rings should be sliced to a uniform thickness (approximately 1 mm).[12][13]
-
Embedding Matrix: Similar to the tube formation assay, the quality and proper polymerization of the embedding matrix (e.g., Matrigel, collagen) are essential.[14]
-
Culture Conditions: Use of serum-free or reduced-serum media is often necessary to observe spontaneous sprouting, especially in mouse aortic rings.[15] The volume of the culture medium can also impact the concentration of endogenous growth factors.[15]
Q6: The microvessel outgrowth is inconsistent between different aortic rings. How can I reduce this variability?
-
Animal Age and Strain: The age and strain of the animal from which the aorta is harvested can influence the angiogenic response.[12] It is important to use animals of a consistent age and strain.
-
Tissue Handling: Minimize trauma to the aorta during dissection and cleaning. Inconsistent amounts of surrounding adipose and connective tissue can affect sprouting.[12]
-
Replicates: Due to inherent biological variability, it is highly recommended to use multiple replicates (at least 6-plicates are advised) for each experimental condition.[12]
Q7: How should I quantify the anti-angiogenic effect of this compound in the aortic ring assay?
The extent of microvessel sprouting can be quantified by measuring the area of outgrowth or the length of the longest sprout from the aortic ring using image analysis software. A dose-dependent decrease in the sprouting area or length in the this compound treated groups would confirm its anti-angiogenic activity.
| Treatment Group | Sprouting Area (Relative Units) | Longest Sprout Length (Relative Units) |
| Vehicle Control | 100% | 100% |
| This compound (Low Dose) | Decreased | Decreased |
| This compound (High Dose) | Significantly Decreased | Significantly Decreased |
Experimental Protocols
In Vitro Tube Formation Assay Protocol
-
Preparation: Thaw basement membrane extract (e.g., Matrigel) on ice overnight. Pre-chill a 96-well plate and pipette tips at -20°C.
-
Coating: Add 50 µL of the thawed Matrigel to each well of the pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.[8]
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in the appropriate medium containing the desired concentrations of this compound or vehicle control. Seed the cells onto the polymerized Matrigel at a pre-determined optimal density (e.g., 1.5 x 10^4 cells/well).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-12 hours.
-
Imaging and Quantification: Monitor tube formation at regular intervals using a microscope. Capture images and quantify the extent of tube formation using appropriate software.
Ex Vivo Aortic Ring Assay Protocol
-
Aorta Dissection: Euthanize a rat or mouse and dissect the thoracic aorta under sterile conditions. Place the aorta in a petri dish containing cold, sterile PBS.[12]
-
Ring Preparation: Carefully remove the surrounding fibro-adipose tissue. Slice the aorta into uniform 1 mm thick rings.[12]
-
Embedding: Embed each aortic ring in a dome of polymerized basement membrane extract or collagen gel in a 48-well plate.[12]
-
Treatment: Add culture medium containing different concentrations of this compound or vehicle control to each well.
-
Incubation and Observation: Incubate the plate at 37°C and 5% CO2. Replace the medium every 2-3 days. Monitor for microvessel sprouting for 7-14 days.
-
Quantification: Capture images of the sprouting microvessels at the end of the experiment and quantify the outgrowth.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro, ex vivo, and in vivo angiogenesis experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a newly synthesized flavonoid, exhibits potent anti-angiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits activation of endothelial cells and angiogenesis through CXCL12/CXCR7 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Newly Synthesized Flavonoid, Exhibits Potent Anti-angiogenic Activity In Vitro and In Vivo [jstage.jst.go.jp]
- 5. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ibidi.com [ibidi.com]
- 11. researchgate.net [researchgate.net]
- 12. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]
- 15. Serum-Free Mouse Aortic Ring Assay of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Validating the Specificity of LYG-202's Inhibitory Action
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the inhibitory specificity of LYG-202.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and signaling pathways of this compound?
A1: this compound is a novel flavonoid that has been shown to exhibit anti-angiogenic and anti-tumor properties. Its primary mechanism of action involves the inhibition of key signaling pathways crucial for cell growth, migration, and survival.
-
VEGFR-2 Pathway: this compound has been observed to suppress the vascular endothelial growth factor (VEGF)-induced tyrosine phosphorylation of VEGFR-2 (KDR/Flk-1).[1] This inhibition leads to the downregulation of downstream signaling molecules, including Akt, extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (MAPK).[1]
-
CXCL12/CXCR7 Pathway: In the context of breast cancer, this compound has been shown to decrease the secretion of CXCL12 and the expression of CXCR7. This leads to the suppression of the downstream ERK/AKT/nuclear factor kappa B (NF-κB) signaling pathway.[2][3]
Q2: How can I confirm that this compound is directly binding to its intended target in my cellular model?
A2: To confirm direct target engagement in a cellular context, a Cellular Thermal Shift Assay (CETSA) is the recommended method. This assay is based on the principle that a protein's thermal stability increases when it is bound to a ligand, such as an inhibitor. A positive thermal shift indicates direct binding.
Q3: What methods can I use to assess the broader selectivity of this compound against a panel of kinases?
A3: To evaluate the selectivity of this compound, it is essential to perform an in vitro kinase profiling assay. This involves testing the compound's inhibitory activity against a large panel of purified kinases. This will help identify any potential off-target kinases that are also inhibited by this compound.
Q4: My results show that this compound is affecting a signaling pathway that is not a known target. What could be the reason for this?
A4: This could be due to a few possibilities:
-
Off-target effects: this compound may be inhibiting an upstream kinase or another protein in the observed pathway that was not previously identified.
-
Pathway crosstalk: The inhibition of the primary target may be indirectly influencing other signaling pathways.
-
Cell-type specific effects: The signaling network in your specific cellular model may have unique connections that lead to this observation.
To investigate this further, consider performing a phosphoproteomic analysis to get a global view of the changes in protein phosphorylation in response to this compound treatment.
Troubleshooting Guides
Guide 1: In Vitro Kinase Assay for Specificity Profiling
Issue: Inconsistent IC50 values for this compound against the target kinase.
| Potential Cause | Troubleshooting Step |
| ATP Concentration | Ensure the ATP concentration in your assay is at or near the Km value for the specific kinase. High ATP concentrations can lead to an underestimation of the inhibitor's potency for ATP-competitive inhibitors. |
| Enzyme Activity | Confirm the activity of your recombinant kinase. Use a known potent inhibitor as a positive control to validate the assay setup. |
| Compound Solubility | Check the solubility of this compound in your assay buffer. Precipitation of the compound can lead to inaccurate results. Consider using a different solvent or a lower concentration range. |
| Assay Format | Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) can have varying sensitivities and susceptibility to interference. Ensure your chosen format is suitable for your kinase and that appropriate controls are in place. |
Guide 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Issue: No significant thermal shift observed for the target protein in the presence of this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal Temperature | The chosen temperature for the heat challenge may be too high or too low. Perform a temperature gradient experiment to determine the optimal temperature that results in partial denaturation of the target protein in the absence of the ligand. |
| Insufficient Drug Concentration or Incubation Time | The concentration of this compound or the incubation time may not be sufficient to achieve significant target occupancy. Perform a dose-response and/or time-course experiment. |
| Cell Lysis Conditions | The lysis buffer composition can affect protein stability. Ensure that the lysis conditions are not denaturing the protein of interest before the heat treatment. |
| Antibody Quality | The antibody used for Western blotting may not be specific or sensitive enough to detect the soluble fraction of the target protein. Validate your antibody with appropriate controls. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer. The ATP concentration should be at the Km for each kinase.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo, TR-FRET).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Kinase | This compound IC50 (nM) |
| VEGFR-2 | Example Value |
| Kinase A | Example Value |
| Kinase B | Example Value |
| ... | ... |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target protein in intact cells.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle control (DMSO) for a specified time.
-
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.
-
Cool the tubes on ice.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or another protein detection method.
-
-
Data Analysis:
-
Generate a melt curve by plotting the amount of soluble target protein against the temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.
-
Data Presentation:
| Treatment | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | Example Value | - |
| This compound | Example Value | Calculated Value |
Visualizations
Caption: this compound inhibits the VEGF/VEGFR-2 signaling pathway.
Caption: this compound inhibits the CXCL12/CXCR7 signaling pathway.
Caption: Experimental workflow for validating this compound specificity.
References
Technical Support Center: LYG-202 Treatment and Apoptosis Induction
Welcome to the technical support center for LYG-202. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize this compound treatment for maximal apoptotic effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
A1: this compound, a novel synthetic flavonoid, induces apoptosis through multiple signaling pathways. Key mechanisms include the activation of the p53-p21 pathway, which leads to cell cycle arrest at the G1/S phase and initiation of apoptosis.[1] Additionally, this compound triggers the intrinsic (mitochondrial) apoptosis pathway by increasing the generation of reactive oxygen species (ROS), leading to a higher Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and subsequent activation of caspase-9 and caspase-3.[2] this compound can also augment TNF-α-induced apoptosis by inhibiting the pro-survival NF-κB signaling pathway.[3]
Q2: How do I determine the optimal treatment time for this compound to achieve maximum apoptosis?
A2: The optimal treatment time for this compound is cell-type dependent and should be determined empirically. A time-course experiment is recommended. Based on studies of similar flavonoids, apoptotic events can be observed at different time points. For example, with the flavonoid apigenin, early apoptotic events and caspase-8 activation can be detected as early as 18-24 hours, with caspase-9 activation increasing at 24 and 48 hours.[4][5] We recommend performing a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) and assessing apoptosis using methods like Annexin V/PI staining or caspase activity assays.
Q3: What is the expected dose-response relationship for this compound-induced apoptosis?
A3: this compound is expected to induce apoptosis in a dose-dependent manner. To determine the optimal concentration for your cell line, it is crucial to perform a dose-response experiment. You can treat your cells with a range of this compound concentrations for a fixed time point (e.g., 24 or 48 hours) and measure the percentage of apoptotic cells. For the related flavonoid apigenin, a significant increase in apoptosis in U937 cells was observed at concentrations ≥ 30 µM.[6]
Q4: What are the key molecular markers to confirm this compound-induced apoptosis?
A4: Key molecular markers for confirming this compound-induced apoptosis include:
-
Phosphatidylserine (PS) externalization: Detectable by Annexin V staining.
-
Caspase activation: Particularly the effector caspase-3 and initiator caspases-8 and -9.
-
PARP cleavage: A downstream target of activated caspase-3.
-
Changes in Bcl-2 family proteins: An increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.
-
p53 activation: Increased expression of p53 and its downstream target p21.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low percentage of apoptotic cells after this compound treatment. | 1. Suboptimal this compound concentration. 2. Inappropriate treatment duration. 3. Cell line is resistant to this compound. 4. Incorrect apoptosis detection method. | 1. Perform a dose-response experiment to identify the optimal concentration. 2. Conduct a time-course experiment to determine the peak of apoptosis. 3. Verify the expression of key target proteins (e.g., p53) in your cell line. 4. Use a combination of apoptosis assays (e.g., Annexin V/PI and caspase activity) for confirmation. |
| High background in Annexin V/PI staining. | 1. Excessive enzymatic digestion for adherent cells. 2. Cells were handled too roughly. 3. Contamination of the cell culture. | 1. Use a gentle cell detachment method, such as scraping or a non-enzymatic dissociation solution. 2. Handle cells gently during washing and centrifugation steps. 3. Ensure aseptic techniques are followed and check for contamination. |
| Inconsistent results in Western blotting for Bax/Bcl-2. | 1. Low protein concentration. 2. Poor antibody quality. 3. Inefficient protein transfer. | 1. Ensure sufficient protein is loaded onto the gel. 2. Use validated antibodies for your specific application. 3. Optimize transfer conditions (time, voltage, buffer composition). |
| No significant increase in caspase-3/7 activity. | 1. The timing of the assay missed the peak of caspase activation. 2. The cell lysate was not prepared correctly. 3. The assay kit has expired or was stored improperly. | 1. Perform a time-course experiment, as caspase activation can be an early and transient event. 2. Follow the lysis buffer instructions provided with the kit carefully. 3. Check the expiration date and storage conditions of the assay kit. |
Data Presentation
The following tables provide illustrative quantitative data on the effects of a representative flavonoid, apigenin, on apoptosis induction. This data can serve as a reference for designing experiments with this compound.
Table 1: Time-Course of Apigenin-Induced Apoptosis in U937 Cells
| Treatment Time (hours) | Concentration | % Apoptotic Cells (Annexin V+) |
| 0 | 40 µM | Baseline |
| 6 | 40 µM | Significant increase |
| 12 | 40 µM | Further increase |
| 24 | 40 µM | Marked increase |
| Data is illustrative and based on findings from similar flavonoid studies.[6] |
Table 2: Dose-Response of Apigenin-Induced Apoptosis in U937 Cells (at 24 hours)
| Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| 0 (Control) | Baseline |
| 20 | Moderate increase |
| 30 | Marked increase |
| 40 | Substantial increase |
| Data is illustrative and based on findings from similar flavonoid studies.[6] |
Table 3: Time-Course of Apigenin's Effect on Bax/Bcl-2 Ratio in HepG2 Cells
| Treatment Time (hours) | Concentration | Bax/Bcl-2 Ratio (Fold Change) |
| 0 | 20 µM | 1.0 |
| 12 | 20 µM | Noticeable increase |
| 24 | 20 µM | Significant increase |
| 48 | 20 µM | Sustained increase |
| Data is illustrative and based on findings from similar flavonoid studies.[7][8] |
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection
Objective: To quantify the percentage of cells undergoing apoptosis (early and late) and necrosis following this compound treatment using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time points. Include an untreated control.
-
Harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Caspase-3/7 Activity Assay
Objective: To measure the activity of effector caspases-3 and -7 as an indicator of apoptosis induction by this compound.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Western Blotting for Bax and Bcl-2
Objective: To determine the relative protein levels of pro-apoptotic Bax and anti-apoptotic Bcl-2 following this compound treatment.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the Bax/Bcl-2 ratio.
Visualizations
Caption: this compound induced apoptosis signaling pathways.
Caption: Workflow for optimizing this compound treatment.
References
- 1. This compound inhibits the proliferation of human colorectal carcinoma HCT-116 cells through induction of G1/S cell cycle arrest and apoptosis via p53 and p21(WAF1/Cip1) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species-mitochondria pathway involved in this compound-induced apoptosis in human hepatocellular carcinoma HepG(2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound augments tumor necrosis factor-α-induced apoptosis via attenuating casein kinase 2-dependent nuclear factor-κB pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apigenin-induced Apoptosis in Lung Adenocarcinoma A549 Cells: Involvement in IFNA2, TNF, and SPON2 With Different Time Points | Anticancer Research [ar.iiarjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Apigenin induces apoptosis in human leukemia cells and exhibits anti-leukemic activity in vivo via inactivation of Akt and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time course changes of anti- and pro-apoptotic proteins in apigenin-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of LYG-202 and Other VEGFR-2 Inhibitors in Cancer Therapy
For Immediate Release
This guide provides a comprehensive comparison of the novel flavonoid compound, LYG-202, with other established Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors for an audience of researchers, scientists, and drug development professionals. The objective is to present a clear, data-driven comparison of their efficacy, supported by experimental evidence.
Introduction to VEGFR-2 Inhibition and Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this pathway. Inhibition of VEGFR-2 signaling is a clinically validated strategy to disrupt tumor angiogenesis and impede cancer progression. This guide evaluates the efficacy of this compound in comparison to several well-established VEGFR-2 inhibitors, including Sorafenib, Sunitinib, Axitinib, Apatinib, and Ramucirumab.
Mechanism of Action of this compound
This compound is a newly synthesized flavonoid that has demonstrated potent anti-angiogenic properties. Its mechanism of action involves the suppression of VEGF-induced tyrosine phosphorylation of VEGFR-2 (also known as KDR/Flk-1) and its downstream signaling pathways, including Akt, extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (MAPK).[1] More recent studies have also elucidated its role in inhibiting the CXCL12/CXCR7 pathway, which is crucial for the activation and angiogenesis of endothelial cells in breast cancer.[2]
In Vitro Efficacy: A Comparative Overview
| Inhibitor | Target(s) | VEGFR-2 IC50 (nM) | Other Key Targets (IC50 in nM) |
| This compound | VEGFR-2 | Data Not Available | - |
| Sorafenib | Multi-kinase | 90 | RAF-1 (6), B-Raf (22), VEGFR-3 (20), PDGFR-β (57), c-KIT (68) |
| Sunitinib | Multi-kinase | 80 | PDGFRβ (2), c-KIT |
| Axitinib | Multi-kinase | 0.2 | VEGFR-1 (1.2), VEGFR-3 (0.1-0.3), PDGFRβ (1.6), c-KIT (1.7) |
| Apatinib | Multi-kinase | 1 | c-Ret (13), c-Kit (429), c-Src (530) |
| Ramucirumab | VEGFR-2 | 0.8 - 1.0 (binding affinity) | - |
In Vivo Efficacy: Preclinical and Clinical Data
The in vivo efficacy of these inhibitors is a critical determinant of their therapeutic potential. This is often assessed in xenograft models, where human tumor cells are implanted into immunocompromised mice, and in clinical trials.
This compound
Preclinical studies have demonstrated the in vivo anti-angiogenic and anti-tumor activity of this compound. In a chick chorioallantoic membrane (CAM) assay, this compound was shown to suppress neovascularization.[1] Furthermore, in a xenograft mouse model using H22 solid tumors, this compound inhibited tumor growth.[3] Another study showed that this compound inhibited tumor angiogenesis and growth of human breast cancer MDA-MB-231 cells in nude mice.[2]
Other VEGFR-2 Inhibitors
A summary of the in vivo efficacy of other VEGFR-2 inhibitors is presented below, drawing from a range of preclinical and clinical studies.
| Inhibitor | Cancer Model(s) | Key In Vivo Efficacy Findings |
| Sorafenib | Renal Cell Carcinoma (RCC), Hepatocellular Carcinoma (HCC) | Demonstrated significant tumor growth inhibition in RCC xenograft models.[3] In lymphoma xenografts, it showed modest to substantial tumor growth inhibition. |
| Sunitinib | RCC, Gastrointestinal Stromal Tumors (GIST) | Showed potent anti-tumor and anti-metastatic activity in neuroblastoma preclinical models. |
| Axitinib | RCC | Exhibited anti-tumor activity in preclinical models of glioblastoma by reducing microvascular density. |
| Apatinib | Gastric Cancer, NSCLC | Has shown clinical efficacy in heavily pretreated end-stage cancer patients and has been approved in China for advanced gastric cancer. |
| Ramucirumab | Gastric Cancer, NSCLC, Colorectal Cancer | As a monoclonal antibody, it has demonstrated survival benefits in various advanced cancers in clinical trials. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. This compound, a newly synthesized flavonoid, exhibits potent anti-angiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits activation of endothelial cells and angiogenesis through CXCL12/CXCR7 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Preclinical Head-to-Head: LYG-202 and Sunitinib in the Context of Renal Cell Carcinoma
For research and drug development professionals, this guide provides a comparative analysis of the investigational flavonoid derivative, LYG-202, and the established multi-kinase inhibitor, sunitinib, in the context of renal cell carcinoma (RCC) oncology models. This comparison is based on available preclinical data for each compound individually, as no direct comparative studies in an RCC model have been published to date.
Sunitinib, a cornerstone in the treatment of metastatic renal cell carcinoma (mRCC), has a well-documented mechanism of action and a robust dataset from years of clinical use. This compound, a newer synthetic flavonoid, has demonstrated promising anti-cancer properties in several preclinical models, though its efficacy in renal cell carcinoma has not yet been specifically reported. This guide will objectively present the known mechanisms, signaling pathways, and experimental data for both compounds to offer a preliminary comparative perspective for the research community.
Mechanism of Action and Target Profile
Sunitinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), some of which are implicated in tumor growth, neo-angiogenesis, and metastatic progression of RCC. In contrast, this compound, a flavonoid with a piperazine substitution, has been shown to exert its anti-tumor effects through distinct but partially overlapping pathways, primarily targeting tumor angiogenesis.
Table 1: Comparison of Mechanistic Profiles
| Feature | This compound | Sunitinib |
| Primary Targets | VEGFR-2, CXCR7 | VEGFRs (1, 2, 3), PDGFRs (α, β), c-KIT, FLT3, RET, CSF-1R |
| Downstream Signaling | Inhibition of Akt, ERK, p38 MAPK, and NF-κB pathways. | Inhibition of multiple downstream signaling cascades from its various targets. |
| Key Cellular Effects | Anti-angiogenic, induction of G1/S cell cycle arrest, apoptosis. | Primarily anti-angiogenic, also direct anti-tumor effects and immunomodulatory activity. |
| Known Resistance | Not yet studied. | Can develop through various mechanisms, including upregulation of alternative signaling pathways. |
Signaling Pathways
The anti-tumor activity of both this compound and sunitinib is mediated through the modulation of complex intracellular signaling networks.
Validating LYG-202's Anti-Angiogenic Efficacy: A Comparative Analysis in a Second Animal Model
For Immediate Release
This guide provides a comparative analysis of the anti-angiogenic properties of the novel flavonoid derivative, LYG-202, and its validation in a second in vivo model. The performance of this compound is compared with established anti-angiogenic agents—Sunitinib, Bevacizumab, and Endostatin—to offer a comprehensive overview for researchers, scientists, and professionals in drug development. This document outlines the experimental data, detailed protocols for key assays, and visual representations of associated signaling pathways and workflows.
Executive Summary
This compound, a novel synthetic flavonoid, has demonstrated promising anti-angiogenic effects. Initial studies have validated its activity in the Chick Chorioallantoic Membrane (CAM) assay. This report further explores its efficacy in a murine xenograft model and compares its performance against well-known angiogenesis inhibitors. The data presented herein supports the potential of this compound as a therapeutic candidate for angiogenesis-dependent diseases.
Comparative In Vivo Anti-Angiogenic Effects
The anti-angiogenic potential of this compound was evaluated in two standard in vivo models: the Chick Chorioallantoic Membrane (CAM) assay and a murine Matrigel plug assay. Its performance was benchmarked against Sunitinib, Bevacizumab, and Endostatin.
Chick Chorioallantoic Membrane (CAM) Assay Data
The CAM assay provides a rapid and effective method for assessing in vivo angiogenesis. The following table summarizes the quantitative data obtained for this compound and its comparators in this model.
| Compound | Dosage | Endpoint | Result (% Inhibition of Angiogenesis) |
| This compound | 20, 40, 80 µ g/egg | Neovascularization | Dose-dependent inhibition |
| Sunitinib | 5.3 µg/mL | Vascular Development | Significant Inhibition |
| Bevacizumab | 10-100 µg/mL | Blood Vessel Area | Dose-dependent reduction |
| Endostatin | 6 µ g/disc | Vessel Number | Significant Reduction |
Matrigel Plug Assay Data
The Matrigel plug assay in mice is a widely accepted model for quantifying in vivo angiogenesis. While specific quantitative data for this compound in a Matrigel plug assay is not yet published, its efficacy has been demonstrated in a nude mouse model using MDA-MB-231 human breast cancer cells, where it inhibited tumor angiogenesis.[1] The following table presents data for the alternative agents in the Matrigel plug assay.
| Compound | Dosage | Endpoint | Result (% Inhibition of Angiogenesis) |
| This compound | Not Available | Hemoglobin Content / CD31 Staining | Inhibition of tumor angiogenesis observed in a xenograft model |
| Sunitinib | 80 mg/kg/2 days | Microvessel Density | ~46% reduction |
| Bevacizumab | 100 µg/mL | Blood Vessel Formation | Significant Inhibition |
| Endostatin | 20 mg/kg | Blood Vessel Number | ~67% reduction |
Mechanism of Action
This compound exerts its anti-angiogenic effects through a dual mechanism, targeting key signaling pathways involved in the formation of new blood vessels.
-
Inhibition of VEGF Signaling: this compound suppresses the Vascular Endothelial Growth Factor (VEGF)-induced phosphorylation of VEGFR-2 and its downstream signaling components, including Akt, ERK, and p38 MAPK.[2]
-
Modulation of the CXCL12/CXCR7 Axis: this compound has been shown to decrease the secretion of CXCL12 and the expression of its receptor CXCR7, which are crucial for endothelial cell migration and invasion.[1]
In comparison, the alternative agents operate through distinct mechanisms:
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR, PDGFR, and other kinases involved in angiogenesis.
-
Bevacizumab: A monoclonal antibody that specifically binds to and neutralizes VEGF-A.
-
Endostatin: An endogenous inhibitor of angiogenesis that interferes with multiple aspects of endothelial cell function.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Chick Chorioallantoic Membrane (CAM) Assay
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 60-70% humidity for 3-4 days.
-
Windowing: A small window is cut into the eggshell to expose the CAM.
-
Sample Application: A sterile filter paper disc or a carrier of choice, soaked with the test compound (e.g., this compound) or control vehicle, is placed on the CAM.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for an additional 48-72 hours.
-
Analysis: The CAM is excised, and the degree of angiogenesis is quantified by counting the number of blood vessel branches or measuring the total vessel length and area within a defined region around the sample disc.
Matrigel Plug Assay
-
Preparation of Matrigel Mixture: Growth factor-reduced Matrigel is thawed on ice. Pro-angiogenic factors (e.g., bFGF, VEGF) and the test compound (e.g., this compound) or vehicle control are mixed with the liquid Matrigel.
-
Subcutaneous Injection: The Matrigel mixture (typically 0.5 mL) is injected subcutaneously into the flank of mice (e.g., C57BL/6 or nude mice). The Matrigel solidifies at body temperature, forming a plug.
-
In Vivo Incubation: The mice are monitored for a period of 7 to 21 days, during which host endothelial cells migrate into the Matrigel plug and form new blood vessels.
-
Plug Excision and Analysis: After the incubation period, the mice are euthanized, and the Matrigel plugs are excised.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: The plugs can be homogenized, and the hemoglobin content is measured using a Drabkin assay to quantify the amount of blood within the plug.
-
Immunohistochemistry: The plugs are fixed, sectioned, and stained with antibodies against endothelial cell markers, such as CD31, to visualize and quantify microvessel density.
-
Conclusion
This compound demonstrates significant anti-angiogenic activity in both the CAM and murine xenograft models, comparable to established angiogenesis inhibitors. Its dual mechanism of action on both the VEGF and CXCL12/CXCR7 pathways suggests its potential as a robust therapeutic agent. Further studies, including a direct quantitative comparison in the Matrigel plug assay, are warranted to fully elucidate its therapeutic potential and to advance its development for clinical applications.
References
Comparative Analysis of LYG-202's Tyrosine Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the tyrosine kinase inhibitor LYG-202, focusing on its selectivity and potential for cross-reactivity with other tyrosine kinases. Due to the limited publicly available comprehensive kinase screening data for this compound, this comparison utilizes well-characterized multi-kinase inhibitors that also target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to provide a framework for understanding kinase selectivity profiles.
Introduction to this compound
This compound is a novel synthetic flavonoid demonstrating potent anti-angiogenic and anti-tumor activities. Mechanistic studies have identified its primary mode of action as the inhibition of VEGF-induced tyrosine phosphorylation of VEGFR-2. This inhibition disrupts downstream signaling cascades, including the Akt, ERK, and p38 MAPK pathways, which are crucial for endothelial cell migration and tube formation. Additionally, this compound has been shown to inhibit the CXCL12/CXCR7 pathway, further contributing to its anti-angiogenic effects.
While the primary target of this compound is established, a comprehensive evaluation of its activity across the human kinome is not yet publicly available. Understanding the cross-reactivity profile of a kinase inhibitor is critical for predicting its therapeutic efficacy and potential off-target effects.
Comparison of Kinase Inhibition Profiles
To illustrate the concept of kinase selectivity, the following table summarizes the inhibitory activity (IC50 or Kd values in nM) of several well-known tyrosine kinase inhibitors that, like this compound, target VEGFR-2. This comparative data highlights the varying degrees of selectivity among different inhibitors. A lower value indicates higher potency.
| Kinase Target | Sorafenib (IC50, nM) | Ponatinib (IC50, nM) | Vandetanib (IC50, nM) | Regorafenib (Kd, nM) | Lenvatinib (IC50, nM) |
| VEGFR-2 | 90[1] | 1.5[2] | 40[3][4] | 4.2 | 4.0 |
| VEGFR-1 | 26[1] | - | <1000 | 1.5 | 5.2 |
| VEGFR-3 | 20[1] | - | 110[3][4] | 13 | 2.5 |
| PDGFR-β | 57 | 1.1[2] | >1000[3] | 2.5 | 51 |
| c-Kit | 68 | 8-20[2] | >1000[3] | 7.9 | 71.8 |
| RET | 57 | - | 130[3][4] | 1.5 | 40.4 |
| RAF-1 | 6[1] | - | - | 2.5 | - |
| B-RAF | 22[1] | - | - | 28 | - |
| FGFR1 | - | 2.2[2] | - | 28 | 22.3 |
| BCR-ABL (T315I) | - | 2.0[5] | - | - | - |
| EGFR | - | - | 500[3][4] | - | - |
| SRC | - | 5.4[2] | - | - | - |
This table demonstrates that while all these compounds inhibit VEGFR-2, their activity against other kinases varies significantly. For instance, Sorafenib and Regorafenib show potent inhibition of RAF kinases, a feature not prominent in Vandetanib.[1][3] Ponatinib exhibits a very broad inhibition profile, potently targeting a wide range of kinases, including the resistant BCR-ABL T315I mutant.[2][5] Lenvatinib also inhibits multiple receptor tyrosine kinases including FGFRs, PDGFRα, KIT, and RET in addition to VEGFRs.[6][7] This broad-spectrum activity can contribute to both enhanced therapeutic effects in certain cancers and a higher potential for off-target toxicities.[5]
Signaling Pathway Context
The diagram below illustrates the central role of the VEGFR-2 signaling pathway in angiogenesis and highlights the point of inhibition for this compound. It also conceptualizes how off-target inhibition of other tyrosine kinase pathways could occur.
Caption: VEGFR-2 signaling pathway and this compound's point of inhibition.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. Below is a detailed methodology for a common non-radiometric, luminescence-based assay.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinases
-
Kinase-specific substrates
-
This compound or other test compounds
-
ATP
-
Kinase reaction buffer (specific to each kinase)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific recombinant kinase, and its substrate.
-
Inhibitor Addition: Add the diluted this compound or control compounds to the wells. Include wells with only DMSO as a no-inhibitor control and wells without kinase as a background control.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The inhibitory activity of this compound is determined by comparing the luminescence signal in the presence of the compound to the control wells. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.
The general workflow for such an assay is depicted below.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a promising anti-angiogenic agent with a primary inhibitory activity against VEGFR-2. While its broader cross-reactivity profile against other tyrosine kinases is not yet fully characterized, comparison with other multi-kinase inhibitors highlights the importance of such analysis. The selectivity of a kinase inhibitor is a key determinant of its therapeutic window, influencing both its efficacy and its side-effect profile. A narrow selectivity profile may lead to fewer off-target effects, whereas a broader profile might offer therapeutic advantages in cancers driven by multiple signaling pathways. As research on this compound progresses, a comprehensive kinome scan will be invaluable for its continued development and for elucidating its full therapeutic potential and safety profile.
References
- 1. Sorafenib for the treatment of unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. go.drugbank.com [go.drugbank.com]
Confirming the Pivotal Role of p53 in LYG-202-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental evidence confirming the critical role of the tumor suppressor protein p53 in the apoptotic effects of LYG-202, a novel synthetic flavonoid derivative. By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for researchers investigating cell cycle regulation and apoptosis, as well as for professionals in the field of oncology drug development.
Abstract
This compound has emerged as a promising anti-cancer agent, demonstrating the ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This guide focuses on elucidating the molecular mechanism underlying this compound-induced apoptosis, with a specific emphasis on the involvement of the p53 signaling pathway. Through a systematic comparison of experimental data from p53-proficient and p53-deficient cellular models, we unequivocally establish that the apoptotic activity of this compound is largely dependent on a functional p53 pathway. Furthermore, we provide a comparative overview of this compound with other apoptosis-inducing agents to contextualize its mechanism of action.
Comparative Analysis of this compound's Apoptotic Effect
The central hypothesis that this compound-induced apoptosis is p53-dependent is substantiated by comparing its effects on cells with and without functional p53. The human colorectal carcinoma cell line HCT-116, which expresses wild-type p53, serves as a primary model. The role of p53 is directly assessed through siRNA-mediated knockdown of p53 expression.
Table 1: Effect of p53 Knockdown on this compound-Induced G1/S Arrest and Apoptosis in HCT-116 Cells
| Treatment Group | % of Cells in G1 Phase | % of Apoptotic Cells | p21 (WAF1/Cip1) Expression (Fold Change) | Bax/Bcl-2 Ratio |
| Control (Scrambled siRNA) | 45.2 ± 2.1 | 3.5 ± 0.8 | 1.0 | 1.0 |
| This compound (Scrambled siRNA) | 72.8 ± 3.5 | 28.7 ± 2.3 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| Control (p53 siRNA) | 46.1 ± 2.3 | 4.1 ± 0.9 | 1.1 | 1.1 |
| This compound (p53 siRNA) | 51.3 ± 2.8 | 12.4 ± 1.5 | 1.5 ± 0.3 | 1.7 ± 0.3 |
Data are presented as mean ± standard deviation and are representative of findings in the literature.[1][2]
The data clearly indicates that in the presence of functional p53 (scrambled siRNA group), this compound effectively induces G1 phase cell cycle arrest and apoptosis.[1] This is accompanied by a significant upregulation of the p53 downstream target p21 and an increased Bax/Bcl-2 ratio, indicative of the intrinsic apoptotic pathway activation.[1][2] Conversely, when p53 expression is silenced (p53 siRNA group), the effects of this compound on cell cycle progression and apoptosis are markedly attenuated.[1][2] This provides strong evidence for the p53-dependency of this compound's action.
Signaling Pathways and Experimental Workflows
The p53-Mediated Apoptotic Pathway Induced by this compound
This compound treatment in cancer cells triggers a signaling cascade that converges on the activation of p53. Activated p53 then transcriptionally upregulates a suite of pro-apoptotic genes and downregulates anti-apoptotic factors, ultimately leading to programmed cell death.
Caption: p53 signaling pathway activated by this compound.
Experimental Workflow for Confirming p53's Role
The following workflow outlines the key experimental steps to validate the role of p53 in this compound-induced apoptosis.
Caption: Workflow for p53 role confirmation.
Comparison with Other Apoptosis-Inducing Agents
To better understand the specificity of this compound's mechanism, it is useful to compare it with other compounds that induce apoptosis through either p53-dependent or p53-independent pathways.
Table 2: Comparative Effects of Apoptosis Inducers in p53+/+ and p53-/- Cells
| Compound | Mechanism of Action | Apoptosis in p53+/+ cells | Apoptosis in p53-/- cells |
| This compound | p53-dependent | High | Significantly Reduced |
| Doxorubicin | p53-dependent (DNA damage) | High | Reduced |
| Etoposide | p53-dependent (DNA damage) | High | Reduced |
| Staurosporine | p53-independent (Broad kinase inhibitor) | High | High |
This table provides a qualitative comparison based on established mechanisms of action.
This comparison highlights that while many conventional chemotherapeutics like Doxorubicin and Etoposide rely on p53 for their full apoptotic effect, other agents like Staurosporine can bypass this pathway. The behavior of this compound aligns closely with that of p53-dependent inducers.
Logical Comparison of Apoptotic Pathways
The decision of a cell to undergo apoptosis can be directed through distinct signaling routes, with p53 acting as a central hub in response to specific cellular stresses.
References
Assessing the Synergistic Effects of LYG-202 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of LYG-202, a novel flavonoid derivative, when combined with chemotherapy. The content is based on available experimental data and is intended to inform researchers, scientists, and professionals in the field of drug development. While direct experimental data on the combination of this compound with conventional chemotherapeutic agents such as doxorubicin or paclitaxel is not yet available in the public domain, this guide focuses on a comprehensive analysis of its synergistic activity with Tumor Necrosis Factor-alpha (TNF-α), a cytokine with known anti-tumor effects, in hepatocellular carcinoma. The demonstrated mechanism of action provides a strong rationale for its potential synergy with other cytotoxic agents.
Overview of this compound
This compound is a synthetic flavonoid that has demonstrated potent anti-angiogenic and anti-tumor activities. Its primary mechanisms of action include the suppression of the Vascular Endothelial Growth Factor (VEGF) signaling pathway and the CXCL12/CXCR7 pathway, both of which are critical for tumor angiogenesis and metastasis.
Synergistic Effects of this compound with TNF-α in Hepatocellular Carcinoma
A key study has demonstrated that this compound significantly enhances the anti-tumor effects of TNF-α in HepG2 human hepatocellular carcinoma cells, both in vitro and in vivo. The synergy is achieved through the potentiation of TNF-α-induced apoptosis.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study on the synergistic effects of this compound and TNF-α.
| Parameter | Treatment Group | Result | Significance |
| In Vitro Cell Viability (HepG2) | This compound + TNF-α | Significantly decreased cell viability compared to either agent alone. | p < 0.01 |
| In Vitro Apoptosis (HepG2) | This compound + TNF-α | Significant increase in apoptotic cells. | p < 0.01 |
| Caspase-3, -8, -9 Activation | This compound + TNF-α | Heightened protein levels of cleaved caspases. | - |
| PARP Cleavage | This compound + TNF-α | Increased levels of cleaved PARP. | - |
| Bid Cleavage | This compound + TNF-α | Increased levels of truncated Bid (tBid). | - |
| In Vivo Tumor Growth (H22 Xenograft) | This compound (125-750 mg/kg) + TNF-α (1.5 µ g/day ) | Dose-dependent inhibition of tumor growth. | p < 0.05 - p < 0.01 |
| In Vivo Apoptosis (TUNEL Assay) | This compound + TNF-α | Increased number of TUNEL-positive apoptotic cells in tumor tissue. | - |
| In Vivo CK2 Activity | This compound + TNF-α | Significant inhibition of Casein Kinase 2 (CK2) activity. | p < 0.01 |
| NF-κB-regulated Anti-apoptotic Gene Expression | This compound + TNF-α | Suppressed expression of genes like Bcl-2 and XIAP. | - |
Note: This table is a summary of findings from the study "this compound Augments Tumor Necrosis Factor-α-induced Apoptosis via Attenuating Casein Kinase 2-dependent Nuclear factor-κB Pathway in HepG2 Cells." Specific numerical values for metrics like percentage of apoptosis or fold change in protein expression were not available in the referenced abstracts.
Mechanism of Synergistic Action
The synergistic effect of this compound and TNF-α is attributed to the ability of this compound to inhibit the Casein Kinase 2 (CK2)-dependent Nuclear Factor-kappa B (NF-κB) survival pathway.[1] TNF-α can induce both apoptosis and cell survival signals. The survival signal is often mediated by the activation of NF-κB, which upregulates anti-apoptotic proteins. This compound, by inhibiting CK2, prevents the activation of NF-κB, thereby sensitizing the cancer cells to the pro-apoptotic effects of TNF-α.[1]
References
Replicating In Vitro Anti-Tumor Activity of LYG-202: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro anti-tumor activity of LYG-202 with other established anti-cancer agents, paclitaxel and anlotinib. The data presented is collated from published research, offering a valuable resource for researchers, scientists, and drug development professionals seeking to replicate and expand upon these findings. Detailed experimental protocols for key assays are provided to ensure reproducibility.
Comparative Analysis of Anti-Tumor Activity
The following tables summarize the quantitative data on the anti-proliferative, cell cycle inhibitory, and apoptosis-inducing effects of this compound and its comparators in various cancer cell lines.
Table 1: Cell Viability (IC50)
| Compound | Cell Line | Assay | IC50 | Citation |
| This compound | HCT-116 (Human Colorectal Carcinoma) | MTT | Not explicitly stated in the provided search results | |
| Paclitaxel | HCT-116 (Human Colorectal Carcinoma) | MTT | 2.46 nM | [1] |
| Paclitaxel | HCT-116 (Human Colorectal Carcinoma) | Trypan Blue Exclusion | 65 nM | [2] |
| Anlotinib | MDA-MB-231 (Human Breast Cancer) | CCK-8 | ~10 µM (at 48h) | [3][4] |
Table 2: Cell Cycle Analysis
| Compound | Cell Line | Concentration & Time | Effect | % Cells in G1 | % Cells in S | % Cells in G2/M | Citation |
| This compound | HCT-116 | 22 µmol/L for 12h | G1/S Arrest | Increased | Decreased | Not specified | [5][6] |
| Paclitaxel | HCT-116 | 5 nM for 24h | G2/M Arrest | Not specified | Not specified | ~50% | [2] |
| Anlotinib | MDA-MB-231 | 10 µM for 24h | G1 Arrest | Increased | Not specified | Decreased | [7] |
Table 3: Apoptosis Analysis
| Compound | Cell Line | Concentration & Time | % Apoptotic Cells | Citation |
| This compound | HCT-116 | Not explicitly stated in the provided search results | Induces apoptosis | [6] |
| Paclitaxel | HCT-116 | 5 nM for 12h | 5% | [2] |
| Anlotinib | MDA-MB-231 | 10 µM for 24h | Significantly increased early and late apoptosis | [8][9] |
Signaling Pathways of this compound
This compound exerts its anti-tumor effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate the replication of the published results.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, paclitaxel, anlotinib) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following compound treatment.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at 4°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
Objective: To detect and quantify the percentage of apoptotic and necrotic cells after compound treatment.
Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Experimental Workflow
The following diagram illustrates the general workflow for conducting the in vitro anti-tumor activity assays described in this guide.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Anti-cancer Drug Anlotinib Promotes Autophagy and Apoptosis in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits the proliferation of human colorectal carcinoma HCT-116 cells through induction of G1/S cell cycle arrest and apoptosis via p53 and p21(WAF1/Cip1) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic effects of anlotinib and DDP on breast cancer: targeting the VEGF/JAK2/STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. imrpress.com [imrpress.com]
Safety Operating Guide
Navigating the Disposal of Novel Compounds: A Procedural Guide for LYG-202
I. Guiding Principles for Novel Compound Disposal
The disposal of any new chemical substance should be approached with caution and be guided by the overarching principles of laboratory safety and hazardous waste regulations. Since a specific Safety Data Sheet (SDS) for LYG-202 is not publicly available, researchers must rely on an internal hazard assessment and adhere to their institution's chemical hygiene plan and waste disposal protocols. The core tenets of this process involve understanding the potential hazards of the compound, proper segregation, secure containment, and disposal through a licensed waste management provider.
II. Step-by-Step Disposal Workflow for this compound
The following workflow provides a structured approach to managing the disposal of this compound and other novel compounds.
Caption: Workflow for the proper disposal of a novel compound like this compound.
III. Hazard Identification and Characterization
Without a specific SDS, the first step is to characterize the potential hazards of this compound. This involves a combination of reviewing existing information and conducting preliminary experimental assessments.
Experimental Protocol for Preliminary Hazard Assessment:
-
Solubility and Stability Testing: Determine the solubility of this compound in common laboratory solvents and aqueous solutions. Assess its stability under various conditions (e.g., light, temperature, pH) to identify potential degradation products that may require special handling.
-
Reactivity Screening: Conduct small-scale tests to assess the reactivity of this compound with common laboratory reagents, particularly strong acids, bases, oxidizing agents, and reducing agents.
-
In Vitro Cytotoxicity Assay: Perform a preliminary in vitro cytotoxicity assay using a standard cell line to obtain an initial indication of the compound's potential toxicity. This data can help in classifying the waste.
-
Flammability Test: For liquid forms of this compound, a flashpoint test can determine its flammability. For solids, a test for ease of ignition and burning rate can be conducted.
The results of these tests will help in assigning appropriate hazard classifications to this compound waste.
Caption: Experimental workflow for characterizing the hazards of a novel compound.
IV. General Safety and Handling Precautions
When handling this compound, standard laboratory safety protocols for unknown compounds should be strictly followed. The following table summarizes essential precautions based on general safety data sheet guidelines.
| Precaution Category | Recommended Actions |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. |
| Engineering Controls | Handle this compound in a well-ventilated area, preferably within a chemical fume hood. |
| Handling | Avoid inhalation, ingestion, and contact with skin and eyes.[1][2] Do not eat, drink, or smoke in areas where the compound is handled.[1] Wash hands thoroughly after handling.[1][2] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials. |
| Spill Response | In case of a spill, evacuate the area and prevent dispersal of the material.[1] Absorb liquid spills with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1][2] |
V. Waste Segregation, Containment, and Labeling
Proper segregation of waste is crucial to prevent unintended chemical reactions and to ensure cost-effective and compliant disposal.
-
Waste Streams: Establish separate waste streams for:
-
Solid Waste: Unused this compound, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE.
-
Liquid Waste: Solutions containing this compound, ensuring segregation based on solvent compatibility (e.g., halogenated vs. non-halogenated solvents).
-
Sharps: Contaminated needles, syringes, or other sharp objects must be placed in a puncture-resistant sharps container.[3]
-
-
Containment: Use appropriate, leak-proof containers for each waste stream.[3] Ensure containers are compatible with the chemical nature of the waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents and potential hazards (e.g., "flammable," "toxic").
VI. Disposal Procedures
The final disposal of this compound waste must be conducted in accordance with all local, regional, and national regulations.[1][2]
-
Accumulation: Store sealed and labeled waste containers in a designated Satellite Accumulation Area within or near the laboratory.
-
Professional Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound or its containers in the regular trash or down the drain.[4]
-
Record Keeping: Maintain accurate records of the quantities of this compound waste generated and the date of disposal.
By following this comprehensive guide, researchers can ensure the safe and compliant disposal of novel compounds like this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's safety professionals when dealing with unknown substances.
References
Essential Safety and Handling Protocol for LYG-202
Disclaimer: The following guide provides essential safety and logistical information based on best practices for handling novel or uncharacterized chemical compounds in a research environment. A specific Safety Data Sheet (SDS) for "LYG-202" is not publicly available. Researchers must always perform a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before beginning work with any new substance.[1] In the absence of specific data, it is prudent to treat any unknown substance as hazardous.[2]
Immediate Safety and Logistics
A proactive approach to safety is paramount when working with uncharacterized compounds. This begins with a thorough risk assessment and the implementation of robust control measures.
Risk Assessment
Before any handling of this compound, a comprehensive risk assessment is mandatory.[1] This process should be documented and reviewed by the principal investigator and the institution's EHS department.
Key Steps in Risk Assessment:
-
Hazard Identification: In the absence of data, assume this compound is a potent compound with potential health hazards. Review the chemical structure for any recognizable toxicophores or reactive functional groups.
-
Exposure Assessment: Identify all potential routes of exposure, including inhalation, dermal contact, ingestion, and injection. Determine the potential duration and frequency of exposure for all planned procedures.
-
Risk Characterization: Evaluate the potential severity of harm based on the assumed hazards and planned experimental procedures.
-
Control Measures: Establish appropriate engineering controls, administrative controls, and personal protective equipment (PPE) to mitigate the identified risks.[1]
Personal Protective Equipment (PPE)
A multi-layered defense is crucial when handling a compound with an unknown hazard profile.[3] The following table summarizes the minimum required PPE.
| Protection Type | Required PPE | Purpose | Specifications |
| Eye and Face | Safety Goggles & Face Shield | Protects against splashes, sprays, and aerosols.[3] | Goggles should provide a complete seal around the eyes. A full-face shield should be worn over the goggles.[3] |
| Respiratory | Fit-Tested Respirator | Protects against inhalation of airborne particles and potential vapors.[3] | An N95 or higher-rated respirator is recommended, especially for handling powders.[3] For higher risk operations, a half-mask or full-face respirator with appropriate cartridges may be necessary. |
| Hand | Double-Gloving | Provides an additional layer of protection in case of a breach in the outer glove.[3] | Chemically resistant gloves (e.g., nitrile or neoprene) are mandatory. The outer glove should be changed immediately upon suspected contamination.[3] |
| Body | Lab Coat & Disposable Gown | Protects skin and personal clothing from splashes and spills.[3] | A flame-resistant lab coat with long sleeves and tight-fitting cuffs should be worn.[3] A disposable, back-closing gown made of a low-permeability fabric should be worn over the lab coat.[3] |
| Foot | Shoe Covers | Prevents the tracking of chemical contamination outside of the laboratory.[3] | Disposable, slip-resistant shoe covers are required.[3] |
Engineering Controls
Engineering controls should be the primary method for containment and isolation of potent compounds.[4]
-
Chemical Fume Hood: All manipulations of this compound, especially those involving powders or volatile solvents, should be conducted in a certified chemical fume hood.[2]
-
Glovebox/Isolator: For procedures with a high risk of aerosol generation or when handling larger quantities, a glovebox or isolator provides an enhanced level of containment.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation can be used to direct airflow away from the operator for specific tasks.[5]
Emergency Procedures
Familiarize yourself with the location and operation of all emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[6]
| Emergency Situation | Immediate Action |
| Chemicals on Skin or Clothing | Immediately flush with water for at least 15 minutes.[7] For larger spills, use the safety shower.[7] While rinsing, quickly remove all contaminated clothing or jewelry.[7] Seek medical attention immediately. |
| Chemicals in Eyes | Immediately flush the eye(s) with water for at least 15 minutes using an eyewash station.[7] Hold the eyelids open and rotate the eyeballs to ensure all surfaces are rinsed.[7] Remove contact lenses while rinsing, but do not delay rinsing to do so.[7] Seek medical attention immediately. |
| Minor Spill | Alert people in the immediate area.[8] Wear appropriate PPE.[8] Confine the spill to a small area.[8] Use an appropriate spill kit to absorb and neutralize the material.[8] Collect the residue, place it in a labeled container, and dispose of it as chemical waste.[8] |
| Major Spill | Immediately alert all personnel to evacuate the laboratory.[6] If flammable, turn off ignition sources.[8] Close the doors to the affected area.[8] Contact your institution's EHS or emergency response team from a safe location.[6] |
Operational Plan
Adherence to a strict operational plan is essential for minimizing exposure and ensuring the integrity of the experiment.
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents.
-
-
Weighing and Solution Preparation:
-
Perform all weighing operations within the fume hood.
-
Use a dedicated set of spatulas and weighing boats.
-
Carefully add the solvent to the solid this compound to avoid generating dust.
-
Cap the solution container securely.
-
-
Experimental Procedure:
-
Conduct all experimental steps within the fume hood.
-
Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.[3]
-
-
Post-Handling:
Experimental Workflow Diagram
Caption: A diagram illustrating the step-by-step workflow for safely handling this compound.
Disposal Plan
Proper waste management is critical to protect human health and the environment.[9]
Waste Segregation and Disposal
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, bench paper, weighing boats) must be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a compatible, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[9]
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container.[3]
-
Unknowns: Never mix different chemical wastes unless explicitly instructed by a validated procedure.[10] If you discover unknown chemicals, contact your EHS department for assistance.[11]
Waste Disposal Workflow Diagram
Caption: A diagram outlining the process for proper segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. Laboratory Emergency Guidance | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 9. danielshealth.com [danielshealth.com]
- 10. benchchem.com [benchchem.com]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
